(R)-(+)-Dimethindene maleate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H28N2O4 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N,N-dimethyl-2-[3-[(1R)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine |
InChI |
InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1 |
InChI Key |
SWECWXGUJQLXJF-DASCVMRKSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular intricacies: A Technical Guide to the Mechanism of Action of (R)-(-)-Dimethindene Maleate
Foreword for the Scientific Community: This document provides an in-depth exploration of the mechanism of action of the pharmacologically active enantiomer, (R)-(-)-Dimethindene maleate. It is imperative to note that while the user request specified "(R)-(+)-Dimethindene maleate," the scientific literature consistently identifies the (R)-(-)-enantiomer as the eutomer responsible for potent histamine H1 receptor antagonism.[1][2] Conversely, the (S)-(+)-enantiomer exhibits pronounced selectivity for M2 muscarinic receptors.[1][2] This guide will, therefore, focus on the well-documented activities of (R)-(-)-Dimethindene as a histamine H1 receptor antagonist.
Core Mechanism of Action: Selective, Competitive Antagonism of the Histamine H1 Receptor
(R)-(-)-Dimethindene maleate exerts its therapeutic effects primarily through its role as a selective and potent competitive antagonist of the histamine H1 receptor.[1][2] Histamine, a key mediator in allergic and inflammatory responses, elicits its effects by binding to four subtypes of G-protein coupled receptors (GPCRs). The H1 receptor, upon activation by histamine, initiates a signaling cascade that leads to the characteristic symptoms of allergy, such as pruritus, vasodilation, and increased capillary permeability.[1][3][4] (R)-(-)-Dimethindene, by competitively binding to the H1 receptor, prevents the binding of endogenous histamine, thereby abrogating its downstream effects.[1]
Stereoselectivity and Receptor Binding Profile
The pharmacological activity of dimethindene is highly stereospecific. The (R)-(-)-enantiomer is the eutomer for histamine H1 receptor binding, displaying significantly higher affinity than its (S)-(+)-counterpart.[2] Conversely, the (S)-(+)-enantiomer is a potent and selective antagonist of the M2 muscarinic acetylcholine receptor.[2] This stereoselectivity underscores the precise molecular interactions required for high-affinity binding to the respective receptors.
Quantitative Pharmacological Data
The affinity and potency of (R)-(-)-Dimethindene and its enantiomer at various receptors have been quantified through in vitro binding and functional assays. The following tables summarize the key quantitative data available in the literature.
| Enantiomer | Receptor | Assay Type | Species/Tissue | pA2 | Reference |
| (R)-(-)-Dimethindene | Histamine H1 | Functional Assay | Guinea-pig ileum | 9.42 | [2] |
| (S)-(+)-Dimethindene | Histamine H1 | Functional Assay | Guinea-pig ileum | 7.48 | [2] |
| (S)-(+)-Dimethindene | Muscarinic M2 | Functional Assay | Guinea-pig left atria | 7.86 | [2] |
| (S)-(+)-Dimethindene | Muscarinic M2 | Functional Assay | Rabbit vas deferens | 7.74 | [2] |
| (S)-(+)-Dimethindene | Muscarinic M1 | Functional Assay | Rabbit vas deferens | 6.83 | [2] |
| (S)-(+)-Dimethindene | Muscarinic M1 | Functional Assay | Rat duodenum | 6.36 | [2] |
| (S)-(+)-Dimethindene | Muscarinic M3 | Functional Assay | Guinea-pig ileum | 6.92 | [2] |
| (S)-(+)-Dimethindene | Muscarinic M3 | Functional Assay | Guinea-pig trachea | 6.96 | [2] |
| Enantiomer | Receptor | Assay Type | Species/Cell Line | pKi | Reference |
| (S)-(+)-Dimethindene | Muscarinic M2 | Radioligand Binding | Rat heart | 7.78 | [2] |
| (S)-(+)-Dimethindene | Muscarinic M1 | Radioligand Binding | Human neuroblastoma NB-OF 1 cells | 7.08 | [2] |
| (S)-(+)-Dimethindene | Muscarinic M3 | Radioligand Binding | Rat pancreas | 6.70 | [2] |
| (S)-(+)-Dimethindene | Muscarinic M4 | Radioligand Binding | Rat striatum | 7.00 | [2] |
Signaling Pathways
Histamine H1 Receptor Signaling Cascade and its Inhibition by (R)-(-)-Dimethindene
The histamine H1 receptor is coupled to the Gq/11 family of G-proteins.[3][4][5] Upon histamine binding, a conformational change in the receptor activates Gq/11, leading to the dissociation of its α and βγ subunits. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4][6]
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[3][4] The elevated intracellular Ca2+ levels, in concert with DAG, activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to physiological responses such as smooth muscle contraction and increased vascular permeability.[3][6]
(R)-(-)-Dimethindene, by competitively antagonizing the H1 receptor, prevents the initiation of this signaling cascade, thereby mitigating the downstream effects of histamine.
Key Experimental Protocols
The pharmacological profile of (R)-(-)-Dimethindene has been elucidated through a series of well-established in vitro and in vivo experimental models.
Radioligand Binding Assay for H1 Receptor Affinity
This assay quantifies the affinity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the human histamine H1 receptor (e.g., HEK293T cells) are isolated.[7][8]
-
Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the H1 receptor (e.g., [3H]mepyramine) and varying concentrations of the unlabeled test compound ((R)-(-)-Dimethindene).[7][8]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The radioactivity of the bound ligand is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.[7]
Functional Assay on Isolated Guinea-Pig Ileum (Schild Analysis)
This ex vivo assay determines the potency and nature of antagonism of a compound.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum from a guinea pig is isolated and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated.[9][10]
-
Agonist Dose-Response: A cumulative concentration-response curve to histamine is established to determine the EC50 (the concentration of histamine that produces 50% of the maximal contraction).[10]
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of (R)-(-)-Dimethindene for a specific period.
-
Shifted Dose-Response: A new histamine concentration-response curve is generated in the presence of the antagonist.
-
Data Analysis: The rightward shift in the dose-response curve is quantified by the dose ratio. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot provides the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.[9]
In Vivo Histamine-Induced Wheal and Flare Test
This human clinical model assesses the in vivo antihistaminic activity of a drug.
Methodology:
-
Subject Enrollment: Healthy volunteers are enrolled in a double-blind, placebo-controlled study.[11][12]
-
Drug Administration: Subjects receive either (R)-(-)-Dimethindene maleate or a placebo.[11][12]
-
Histamine Challenge: At specific time points after drug administration, a fixed amount of histamine is injected intradermally into the forearm.[11][12]
-
Measurement: The areas of the resulting wheal (raised, edematous area) and flare (surrounding erythema) are measured at set intervals.[11][12]
-
Data Analysis: The inhibition of the wheal and flare response by the active drug compared to placebo is calculated to determine the onset and duration of antihistaminic effect.[11]
Conclusion
References
- 1. hmdb.ca [hmdb.ca]
- 2. The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PathWhiz [pathbank.org]
- 4. SMPDB [smpdb.ca]
- 5. Cryo-EM structure of the human histamine H1 receptor/Gq complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways [mdpi.com]
- 7. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. RECEPTORS MEDIATING SOME ACTIONS OF HISTAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Effect-kinetic characterization of dimethindene maleate following oral administration (Fenistil, Tropfen) - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-(+)-Dimethindene Maleate: A Technical Examination of its Histamine H1 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the histamine H1 receptor binding affinity of the (R)-(+)-enantiomer of Dimethindene maleate. It consolidates quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathway to offer a comprehensive resource for researchers in pharmacology and drug development.
Dimethindene is a first-generation antihistamine that acts as a selective antagonist of the histamine H1 receptor. It is used clinically as a racemic mixture. However, pharmacological activity is stereoselective, with one enantiomer exhibiting significantly higher affinity for the H1 receptor. This document focuses on the binding characteristics of the less active (R)-(+)-enantiomer.
Quantitative Binding Affinity Data
The binding affinity of dimethindene enantiomers for the histamine H1 receptor has been determined through functional assays and radioligand binding studies. The data clearly indicates a significant difference in potency between the two isomers.
| Compound | Parameter | Value | Species/Tissue |
| (R)-(+)-Dimethindene | pA2 | 7.7 | Guinea-pig ileum |
| (-)-Dimethindene | pA2 | ~9.3 | Guinea-pig ileum |
| Dimethindene Maleate (racemate) | pA2 | 9.3 | Guinea-pig ileum |
| Dimethindene Maleate (racemate) | Ki | 1.5 nM | Guinea-pig cerebral cortex |
Note: Some literature refers to the more active enantiomer as (R)-(-)-Dimethindene. There appears to be a discrepancy in the literature regarding the absolute configuration corresponding to the (+) and (-) optical rotation. However, it is consistently reported that the dextrorotatory (+) enantiomer is significantly less potent at the histamine H1 receptor. One study found the (+) isomer to be approximately 30 times less potent than the (-) isomer[1].
Histamine H1 Receptor Signaling Pathway
Activation of the histamine H1 receptor, a G-protein coupled receptor (GPCR), initiates a well-defined signaling cascade. The receptor is primarily coupled to the Gq/11 family of G-proteins. Upon histamine binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). This pathway ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators.
Experimental Protocols
The determination of histamine H1 receptor binding affinity is typically achieved through radioligand binding assays. A standard protocol for a competitive binding assay is detailed below.
Radioligand Binding Assay for Histamine H1 Receptor
Objective: To determine the binding affinity (Ki) of a test compound (e.g., (R)-(+)-Dimethindene maleate) for the histamine H1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Radioligand: [3H]-Mepyramine (a potent H1 antagonist)
-
Membrane Preparation: Membranes from cells or tissues expressing the histamine H1 receptor (e.g., guinea-pig cerebral cortex, or cell lines like HEK293 or CHO stably expressing the human H1 receptor).
-
Test Compound: this compound, dissolved to various concentrations.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., Mianserin or unlabeled Mepyramine) to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine to reduce non-specific binding).
-
Scintillation Counter and Scintillation Fluid.
Workflow:
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate or individual tubes, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation, [3H]-Mepyramine, and assay buffer.
-
Non-specific Binding: Membrane preparation, [3H]-Mepyramine, and a high concentration of a non-labeled H1 antagonist.
-
Competition Binding: Membrane preparation, [3H]-Mepyramine, and varying concentrations of the test compound (this compound).
-
-
Incubation: Incubate the reactions at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
This comprehensive guide provides essential data and methodologies for researchers investigating the interaction of this compound with the histamine H1 receptor. The provided information facilitates a deeper understanding of its pharmacological profile and serves as a foundation for further research and development.
References
A Technical Guide to the Stereoselective Activity of Dimethindene Maleate
Executive Summary
Dimethindene maleate is a first-generation antihistamine recognized for its efficacy as an H1 receptor antagonist. It is commercially available as a racemic mixture, comprising equal parts of two stereoisomers. This technical guide delves into the distinct pharmacological profiles of the (R)-(-)-dimethindene and (S)-(+)-dimethindene enantiomers. A critical finding is the pronounced stereoselectivity of their biological actions: the desired antihistaminic activity is almost exclusively attributable to the (R)-(-)-enantiomer, while the (S)-(+)-enantiomer is responsible for the drug's anticholinergic effects, demonstrating potent and selective antagonism at M2 muscarinic receptors. This document provides a comprehensive overview of their receptor affinities, mechanisms of action, and the experimental methodologies used for their characterization, offering valuable insights for researchers and professionals in drug development.
Introduction
Dimethindene is an established first-generation H1 antihistamine used orally and topically for the symptomatic relief of allergic conditions such as hay fever and for the treatment of pruritus associated with skin irritations like insect bites.[1][2] Like many pharmaceuticals, dimethindene possesses a chiral center, meaning it exists as two non-superimposable mirror-image stereoisomers, or enantiomers.[3][4] The commercially available drug is a racemic mixture of these enantiomers.[1][5]
In pharmacology, it is a well-established principle that stereoisomers of a drug can exhibit significantly different activities. Often, one enantiomer, the eutomer, is responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or contribute to undesirable side effects.[3] Understanding this stereoselectivity is crucial for optimizing drug efficacy and safety. This whitepaper provides a detailed examination of the distinct pharmacological activities of the (R)-(-)-dimethindene and (S)-(+)-dimethindene enantiomers, summarizing quantitative data, outlining key experimental protocols, and visualizing the relevant biological pathways.
Stereoselective Pharmacodynamics
The primary therapeutic action of dimethindene and its characteristic side effects are segregated between its two enantiomers. The antihistaminic effects are mediated by the (R)-(-)-enantiomer, while the anticholinergic properties are attributed to the (S)-(+)-enantiomer.
Histamine H1 Receptor Antagonism
The antihistaminic activity of dimethindene resides almost entirely in the (R)-(-)-enantiomer , which is the eutomer for the histamine H1 receptor.[5][6] This enantiomer demonstrates high affinity and potent antagonism at the H1 receptor. In contrast, the (S)-(+)-enantiomer is approximately 30 times less potent.[7] Studies on the guinea-pig ileum have shown that the (R)-(-)-isomer exhibits a potent, non-competitive H1 histamine antagonist effect, which may contribute to its prolonged duration of action.[7] The sedative effects commonly associated with first-generation antihistamines are also linked to the enantiomers with high H1 receptor affinity, implicating the (R)-(-)-isomer in the central nervous system effects of dimethindene.[8][9]
Table 1: Comparative Histamine H1 Receptor Activity of Dimethindene Stereoisomers
| Compound | Activity Metric (pA₂) | Binding Affinity (Ki) | Potency Reference |
|---|---|---|---|
| (R)-(-)-Dimethindene | 9.42[6] | - | Eutomer for H1 antagonism[6] |
| (S)-(+)-Dimethindene | 7.48[6] | - | ~30-fold less potent than (R)-isomer[7] |
| Racemic Dimethindene | 9.3 - 9.33[7][10] | 1.5 nM[11] | Potent H1 antagonist[7] |
pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.
Muscarinic Receptor Antagonism
The anticholinergic activity of dimethindene is primarily associated with the (S)-(+)-enantiomer . This isomer is a potent and selective antagonist of the M2 muscarinic acetylcholine receptor, with lower affinity for M1, M3, and M4 subtypes.[5][6] The (S)-(+)-enantiomer can be up to 41 times more potent than the (R)-(-)-enantiomer in muscarinic functional assays, making it a useful research tool for investigating muscarinic receptor heterogeneity.[6]
Table 2: Muscarinic Receptor Subtype Affinity of (S)-(+)-Dimethindene
| Receptor Subtype | Activity Metric (pA₂) | Binding Affinity (pKi) |
|---|---|---|
| M1 | 6.36 - 6.83[6] | 7.08[6] |
| M2 | 7.74 - 7.86[6] | 7.78[6] |
| M3 | 6.92 - 6.96[6] | 6.70[6] |
| M4 | - | 7.00[6] |
pKi is the negative logarithm of the inhibition constant (Ki).
Other Receptor Interactions
Binding studies with racemic dimethindene maleate have shown that its affinity for other receptors, such as serotonin (5-HT) receptors, is significantly lower than its affinity for H1 and muscarinic receptors.[10][11]
Table 3: Receptor Binding Affinity of Racemic Dimethindene Maleate
| Receptor Target | Binding Affinity (Ki) |
|---|---|
| Histamine H1 | 1.5 nM[11] |
| Muscarinic M1 | 64 nM[11] |
| Serotonin 5-HT₂ₐ | 2,400 nM[11] |
Signaling Pathways
Histamine H1 Receptor Signaling Cascade
The histamine H1 receptor (H1R) is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway.[12] Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[12] IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).[12][13] Concurrently, DAG activates protein kinase C (PKC).[12][13] This cascade ultimately leads to the activation of pro-inflammatory transcription factors, such as NF-κB, and the production of inflammatory cytokines, mediating the classic allergic response.[13]
Mechanism of Action of (R)-(-)-Dimethindene
(R)-(-)-Dimethindene functions as a competitive antagonist or inverse agonist at the H1 receptor.[14] It binds to the receptor, preventing histamine from binding and initiating the downstream signaling cascade. This blockade inhibits the release of intracellular calcium and the activation of PKC, thereby preventing the cellular responses that lead to allergic symptoms.
Key Experimental Protocols
The characterization of dimethindene's stereoisomer activity relies on a combination of in vitro and in vivo experimental models.
In Vitro Functional Assay: Guinea Pig Ileum Contraction
This classic bioassay is used to determine the potency of H1 and muscarinic receptor antagonists.[6][7] A section of the guinea pig ileum, which contains smooth muscle rich in H1 and muscarinic receptors, is isolated and mounted in an organ bath. The tissue's contraction is measured in response to an agonist (e.g., histamine for H1, carbachol for muscarinic receptors). The experiment is then repeated in the presence of increasing concentrations of the antagonist (dimethindene isomers) to quantify its ability to inhibit the agonist-induced contraction and to calculate the pA₂ value.[7]
Receptor Binding Assays
Receptor binding assays are used to directly measure the affinity of a ligand for a receptor.[10] These experiments typically involve incubating a preparation of cell membranes containing the receptor of interest (e.g., from guinea-pig cerebral cortex) with a radiolabeled ligand that is known to bind to the receptor (e.g., [³H]mepyramine for H1).[10] The unlabeled drug (dimethindene isomers) is added in increasing concentrations to compete with and displace the radioligand. The concentration of the drug that displaces 50% of the radioligand (IC₅₀) is determined, from which the inhibition constant (Ki) can be calculated.
In Vivo Assessment: Histamine-Induced Wheal and Flare
To assess peripheral antihistamine activity in humans, a histamine-induced wheal and flare test is commonly employed.[15][16] A small, fixed amount of histamine is injected intracutaneously into the skin of volunteers, producing a localized swelling (wheal) and surrounding redness (flare). The size of this reaction is measured. Following oral administration of the antihistamine, the histamine challenge is repeated at various time points. The reduction in the size of the wheal and flare compared to placebo is a direct measure of the drug's in vivo H1 receptor blocking activity.[15][16]
Conclusion
The pharmacological activity of dimethindene maleate is highly stereospecific. The (R)-(-)-enantiomer is the eutomer for H1 receptor antagonism and is responsible for the drug's therapeutic antihistaminic effects as well as its sedative properties. Conversely, the (S)-(+)-enantiomer is the eutomer for muscarinic receptor antagonism, with a notable selectivity for the M2 subtype.
This clear separation of activities has significant implications for drug development and research. The (S)-(+)-enantiomer stands out as a valuable pharmacological tool for studying the function and heterogeneity of M2 muscarinic receptors.[6] While developing a single-enantiomer (R)-(-)-dimethindene drug could theoretically eliminate the anticholinergic side effects, its utility would still be limited by the sedation characteristic of first-generation H1 antagonists. This detailed understanding underscores the importance of stereochemical considerations in pharmacology, guiding the development of more selective and effective therapeutic agents.
References
- 1. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimetindene - Wikipedia [en.wikipedia.org]
- 3. biomedgrid.com [biomedgrid.com]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sedation and histamine H1-receptor antagonism: studies in man with the enantiomers of chlorpheniramine and dimethindene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sedation and histamine H1-receptor antagonism: studies in man with the enantiomers of chlorpheniramine and dimethindene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of dimethindene maleate (Fenistil®) on histaminic, muscarinic and serotoninergic receptor systems | Semantic Scholar [semanticscholar.org]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Effect-kinetic characterization of dimethindene maleate following oral administration (Fenistil, Tropfen) - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-(+)-Dimethindene maleate physicochemical properties
An In-depth Technical Guide on the Physicochemical Properties of (R)-(+)-Dimethindene Maleate
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document delves into quantitative data, experimental methodologies, and relevant biological pathways to offer a thorough understanding of this compound.
Introduction
Dimethindene is a first-generation antihistamine and anticholinergic agent.[1][2] It functions as a selective histamine H1 receptor antagonist, blocking the action of endogenous histamine to provide relief from allergic reactions.[2] It is used orally and topically to treat pruritus (itching), urticaria, seasonal rhinitis, and other allergic conditions.[1][3] Dimethindene exists as a racemic mixture; the (R)-(-)-enantiomer is primarily responsible for the histamine H1 receptor binding activity, while the (S)-(+)-enantiomer is a potent M2-selective muscarinic receptor antagonist.[1][2] This guide focuses on the maleate salt form of the (R)-(+)-enantiomer.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various biological and chemical systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₂₈N₂O₄ (C₂₀H₂₄N₂ · C₄H₄O₄) | [4][5][6] |
| Molecular Weight | 408.49 g/mol | [5][7] |
| Appearance | Solid, Off-white to light yellow powder | [5][7] |
| Melting Point | 158 °C (for racemic dimethindene) | [1][2] |
| Solubility | Water: 2 mg/mL[5] DMSO: 20 mg/mL[5], 100 mg/mL (with ultrasonic)[7] Methanol: Slightly Soluble (0.1-1 mg/ml)[6] | [5][6][7] |
| pKa (Strongest Basic) | 9.7 (Predicted) | [8] |
| logP | 4.03 (Predicted) | [2][8] |
| CAS Number | 136152-64-2 | [7] |
Signaling Pathway
(R)-(+)-Dimethindene primarily exerts its therapeutic effects by acting as an antagonist at the histamine H1 receptor. This action inhibits the downstream signaling cascade typically initiated by histamine binding, which is central to the manifestation of allergic symptoms.
Caption: Histamine H1 Receptor Antagonism by this compound.
Experimental Protocols
The determination of physicochemical properties is fundamental to drug development. Standardized protocols ensure data accuracy and reproducibility.
Melting Point Determination (Capillary Method)
The capillary method is a widely accepted technique for determining the melting point of a solid crystalline substance.[9][10][11]
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of approximately 2.5-3.5 mm.[10][12]
-
Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.[10] The assembly is immersed in a heat-transfer fluid (like liquid paraffin) or situated within the apparatus's oven.[10]
-
Heating: The temperature is raised at a controlled rate, typically around 1°C per minute, especially when approaching the expected melting point.[12]
-
Observation: The temperature at which the substance first begins to liquefy (onset point) and the temperature at which it becomes completely liquid (clear point) are recorded.[12] The range between these two temperatures constitutes the melting range. A narrow range is indicative of high purity.[9]
Caption: Workflow for Melting Point Determination via the Capillary Method.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility, providing a measure of a compound's thermodynamic solubility limit in a given solvent.[13]
Methodology:
-
System Preparation: An excess amount of this compound is added to a flask containing a specific volume of the aqueous medium (e.g., phosphate buffer at pH 7.4).[13][14] For biopharmaceutics classification, solubility is tested across a pH range of 1.2–6.8 at 37 ± 1 °C.[13]
-
Equilibration: The flask is sealed and agitated (e.g., using an orbital shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: The suspension is allowed to stand, and the solid and liquid phases are separated by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14]
-
Replication: The experiment should be performed in at least triplicate to ensure the reliability of the results.[13]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[15][16]
Methodology:
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (often water or a co-solvent system) to create a solution of known concentration (e.g., 1mM).[15] The ionic strength of the solution is kept constant using an inert salt like KCl.[15]
-
Titration: The solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).[16]
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.[16]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is identified as the inflection point on the curve.[16][17]
LogP Determination (Shake-Flask Method)
The partition coefficient (P) or its logarithm (logP) quantifies the lipophilicity of a compound, which is critical for predicting its membrane permeability and overall ADME properties.[18][19]
Methodology:
-
Phase Preparation: Two immiscible solvents, typically n-octanol and water (or a buffer like PBS at pH 7.4), are pre-saturated with each other by vigorous mixing followed by separation.[14]
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then combined with a specific volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.[14]
-
Phase Separation: The two phases are carefully separated after the emulsion has cleared.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).[14]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[18][19]
References
- 1. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Dimetindene Maleate? [synapse.patsnap.com]
- 4. Dimethindene Maleate | C24H28N2O4 | CID 5282414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-(+)-Dimethindene maleate = 98 HPLC 136152-65-3 [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. hmdb.ca [hmdb.ca]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. davjalandhar.com [davjalandhar.com]
- 11. nano-lab.com.tr [nano-lab.com.tr]
- 12. thinksrs.com [thinksrs.com]
- 13. who.int [who.int]
- 14. agilent.com [agilent.com]
- 15. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. acdlabs.com [acdlabs.com]
(R)-(+)-Dimethindene Maleate: A Comprehensive Technical Guide on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, synthesis, and pharmacological properties of (R)-(+)-Dimethindene maleate, a potent first-generation histamine H1 receptor antagonist. The document details the historical context of its development, outlines both racemic and enantioselective synthetic routes with experimental protocols, and presents a comprehensive analysis of the differential bioactivity of its enantiomers. Quantitative data on receptor binding affinities are summarized, and key signaling pathways are visualized. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Discovery and Historical Context
Dimethindene was first patented in 1958 by Ciba Pharmaceutical Products, Inc., and introduced for medical use in 1960 under the brand name Fenistil.[1][2] It emerged during a period of significant research and development in the field of antihistamines. As a first-generation antihistamine, it was developed to alleviate the symptoms of allergic reactions. Dimethindene is an atypical first-generation H1 antagonist as it only minimally crosses the blood-brain barrier.[2] It is a chiral molecule and has been marketed as a racemic mixture of its (R) and (S) enantiomers.[1][3]
Subsequent research revealed that the antihistaminic activity of dimethindene resides almost exclusively in the (R)-(-)-enantiomer, which is the eutomer for histamine H1 receptor binding.[3] Conversely, the (S)-(+)-enantiomer was found to be a potent and selective antagonist of the M2 muscarinic acetylcholine receptor.[3] This discovery of the differential pharmacological profiles of its enantiomers has been a key aspect of its scientific history.
Pharmacological Profile of Enantiomers
(R)-(+)-Dimethindene is a selective and potent antagonist of the histamine H1 receptor, which is responsible for its therapeutic effects in the treatment of allergic conditions such as urticaria, hay fever, and pruritus.[1][3] The (S)-(-)-enantiomer, on the other hand, exhibits significantly lower affinity for the H1 receptor but is a potent antagonist of the M2 muscarinic receptor, with lower affinity for M1, M3, and M4 muscarinic receptors.[3]
Quantitative Pharmacological Data
The receptor binding affinities of the enantiomers of dimethindene are summarized in the table below.
| Enantiomer | Receptor | Affinity (pKi/pA2) | Reference |
| (R)-(-)-Dimethindene | Histamine H1 | 9.42 (pA2) | [2] |
| (S)-(+)-Dimethindene | Histamine H1 | 7.48 (pA2) | [2] |
| (S)-(+)-Dimethindene | Muscarinic M1 | 7.08 (pKi) | [2] |
| (S)-(+)-Dimethindene | Muscarinic M2 | 7.78 (pKi) | [2] |
| (S)-(+)-Dimethindene | Muscarinic M3 | 6.70 (pKi) | [2] |
| (S)-(+)-Dimethindene | Muscarinic M4 | 7.00 (pKi) | [2] |
Signaling Pathways
Dimethindene, as a histamine H1 receptor antagonist, blocks the downstream signaling cascade initiated by histamine binding. This primarily involves the inhibition of the Gq/11 protein-coupled pathway, which prevents the activation of phospholipase C and the subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately leading to a reduction in intracellular calcium levels and the physiological effects of histamine.
Caption: Signaling pathway of the histamine H1 receptor and its antagonism by (R)-(+)-Dimethindene.
Synthesis of this compound
The synthesis of (R)-(+)-Dimethindene can be approached through two main strategies: the synthesis of the racemate followed by chiral resolution, or a direct asymmetric synthesis.
Racemic Synthesis of Dimethindene
The industrial synthesis of racemic dimethindene is a multi-step process. A modern, greener synthetic approach has also been developed to improve the overall yield and reduce the environmental impact.
This protocol describes a more environmentally friendly synthesis route.
Step 1: Synthesis of 2-Benzyl-2-[2-(dimethylamino)ethyl]malonic acid diethyl ester To a refluxing suspension of sodium hydride (NaH) in an eco-friendly solvent such as 2-methyltetrahydrofuran (2-MeTHF), 2-benzylmalonic acid diethyl ester is added dropwise. After refluxing, 2-chloro-N,N-dimethylethan-1-amine is added, and the mixture is refluxed for several hours. The product is then extracted.
Step 2: Saponification to 2-Benzyl-2-[2-(dimethylamino)ethyl]malonic acid The ester from the previous step is saponified using an aqueous solution of sodium hydroxide (NaOH) in a mixture of ethanol and water under reflux to yield the corresponding dicarboxylic acid.
Step 3: Intramolecular Friedel-Crafts Acylation The amino diacid is cyclized using polyphosphoric acid (PPA) with heating to form the indanone derivative, 2-[2-(Dimethylamino)ethyl]indan-1-one.
Step 4: Synthesis of Racemic Dimethindene To a solution of 2-ethylpyridine in 2-MeTHF at room temperature under a nitrogen atmosphere, n-butyllithium (n-BuLi) is added. The resulting solution is then treated with the indanone derivative from the previous step. The reaction mixture is stirred overnight, and after an acidic workup and reflux, racemic dimethindene is obtained.
Caption: Workflow for the racemic synthesis of Dimethindene.
Chiral Resolution of Racemic Dimethindene
The separation of the enantiomers of dimethindene can be achieved by classical resolution using a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization.
Step 1: Formation of Diastereomeric Salts Racemic dimethindene is dissolved in a suitable solvent, such as methanol or ethanol. An equimolar amount of (+)-tartaric acid, also dissolved in the same solvent, is added to the solution. The mixture is stirred to allow for the formation of the diastereomeric tartrate salts.
Step 2: Fractional Crystallization The solution is allowed to cool slowly to promote the crystallization of the less soluble diastereomeric salt, which is typically the salt of one of the dimethindene enantiomers with (+)-tartaric acid. The crystals are then collected by filtration. The process may be repeated to improve the diastereomeric purity.
Step 3: Liberation of the Enantiomer The separated diastereomeric salt is treated with a base, such as aqueous sodium hydroxide, to neutralize the tartaric acid and liberate the free base of the single enantiomer of dimethindene. The enantiomer is then extracted with an organic solvent and purified.
Asymmetric Synthesis of (R)-(+)-Dimethindene
While a specific, detailed industrial-scale asymmetric synthesis for (R)-(+)-Dimethindene is not widely published, methods for the enantioselective synthesis of related chiral 1-aminoindene and 2,3-disubstituted indanone derivatives have been developed and could potentially be adapted. These methods often employ chiral catalysts or auxiliaries.
A plausible approach would involve the asymmetric reduction of a suitable prochiral precursor. For example, an asymmetric hydrogenation of an enamine or imine intermediate derived from 2-[2-(dimethylamino)ethyl]indan-1-one, using a chiral rhodium or iridium catalyst, could stereoselectively introduce the chiral center. Further elaboration would then lead to the desired (R)-enantiomer.
Conclusion
This compound is a well-established antihistamine with a rich history of discovery and chemical development. Understanding the distinct pharmacological profiles of its enantiomers is crucial for appreciating its therapeutic action and potential side effects. The synthetic routes outlined in this guide, from traditional racemic synthesis and resolution to the prospects of modern asymmetric synthesis, provide a comprehensive overview for researchers in the field. The continued exploration of more efficient and stereoselective synthetic methods will be of significant interest for the pharmaceutical industry.
References
The Stereochemical Dichotomy of Dimethindene: An In-Depth Technical Guide to the Differential Activity of its (R)-(+)- and (S)-(-)-Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethindene, a first-generation antihistamine, is a chiral molecule that exists as a racemic mixture of (R)-(+)- and (S)-(-)-enantiomers. While the racemate is used clinically, the individual enantiomers exhibit distinct pharmacological profiles, a crucial consideration in drug development and optimization. This technical guide provides a comprehensive analysis of the differential activity of (R)-(+)-dimethindene maleate and its (S)-(-)-enantiomer. It delves into their binding affinities at histamine H1 and muscarinic receptors, functional potencies, and the underlying experimental methodologies. This document aims to serve as a detailed resource for researchers and scientists in pharmacology and medicinal chemistry, offering insights into the stereospecific interactions of dimethindene with its biological targets.
Introduction
Dimethindene is a well-established H1-antihistamine used for the symptomatic relief of allergic reactions.[1] As a chiral compound, its therapeutic actions and side-effect profile are a composite of the activities of its two enantiomers. It is now well-recognized that the pharmacological and toxicological properties of chiral drugs can reside in one enantiomer, be shared between them, or even differ significantly. Understanding the stereospecific activity of dimethindene is paramount for a complete pharmacological characterization and for potential development of single-enantiomer therapeutics with improved efficacy and safety profiles. This guide provides a detailed examination of the distinct activities of the (R)-(+)- and (S)-(-)-enantiomers of dimethindene.
Comparative Pharmacodynamics: Data Presentation
The differential activity of the dimethindene enantiomers is most pronounced in their interactions with histamine H1 receptors and muscarinic acetylcholine receptors. The following tables summarize the quantitative data from various in vitro studies, highlighting the stereoselectivity of these interactions.
Table 1: Histamine H1 Receptor Binding Affinity and Functional Potency
| Enantiomer | Receptor Binding Affinity (pKi) | Functional Antagonism (pA2) |
| (R)-(-)-Dimethindene | High | 9.42 |
| (S)-(+)-Dimethindene | Low | 7.48 |
Data compiled from studies on guinea-pig ileum.
Table 2: Muscarinic Receptor Subtype Binding Affinity and Functional Potency
| Enantiomer | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) | M2 Receptor (pA2) | M3 Receptor (pA2) |
| (R)-(-)-Dimethindene | Lower Affinity | Lower Affinity | Lower Affinity | Lower Affinity | Lower Potency | Lower Potency |
| (S)-(+)-Dimethindene | 7.08 | 7.78 | 6.70 | 7.00 | 7.86 / 7.74 | 6.92 / 6.96 |
Data compiled from radioligand binding studies in various tissues and functional assays on guinea-pig atria and ileum.[2]
The data clearly indicates that the (R)-(-)-enantiomer is the eutomer for histamine H1 receptor antagonism, exhibiting significantly higher affinity and potency.[2] Conversely, the (S)-(+)-enantiomer is a potent and selective antagonist at the muscarinic M2 receptor.[2]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the data presentation.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a ligand for a specific receptor.
-
Radioligand: [3H]mepyramine
-
Tissue Preparation: Membranes from guinea-pig cerebral cortex or other tissues expressing H1 receptors are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to isolate the membrane fraction.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation: Membrane preparations are incubated with a fixed concentration of [3H]mepyramine and varying concentrations of the test compounds ((R)- and (S)-dimethindene). Non-specific binding is determined in the presence of a high concentration of an unlabeled H1 antagonist (e.g., 1 µM mianserin).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/C).
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS)
-
Tissue Preparation: Membranes from tissues rich in M2 receptors, such as rat heart, are prepared as described for the H1 receptor assay.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Incubation: Similar to the H1 receptor assay, membranes are incubated with [3H]NMS and varying concentrations of the dimethindene enantiomers. Non-specific binding is determined using a high concentration of an unlabeled muscarinic antagonist (e.g., 1 µM atropine).
-
Separation and Detection: As described for the H1 receptor assay.
-
Data Analysis: The Ki values are calculated using the Cheng-Prusoff equation.
Functional Assay: Guinea Pig Ileum Contraction
This ex vivo functional assay measures the ability of an antagonist to inhibit the contraction of smooth muscle induced by an agonist.
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Apparatus: The tissue is connected to an isometric force transducer to record contractions.
-
Procedure:
-
A cumulative concentration-response curve to histamine (agonist) is established.
-
The tissue is then incubated with a fixed concentration of the antagonist ((R)- or (S)-dimethindene) for a predetermined period.
-
A second concentration-response curve to histamine is generated in the presence of the antagonist.
-
-
Data Analysis: The pA2 value, a measure of the antagonist's potency, is determined using a Schild plot. The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for different antagonist concentrations. The pA2 is the negative logarithm of the molar concentration of the antagonist that produces a dose-ratio of 2.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the activity of dimethindene enantiomers.
Caption: Histamine H1 Receptor Signaling Cascade.
References
(R)-(+)-Dimethindene Maleate: A Comprehensive Technical Guide
CAS Number: 136152-64-2
Chemical Name: (R)-N,N-Dimethyl-2-(3-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethan-1-amine maleate
This technical guide provides an in-depth overview of the research and applications of (R)-(+)-Dimethindene maleate, a potent and selective histamine H1 receptor antagonist. The information is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
This compound is the dextrorotatory enantiomer of dimethindene, an antihistamine of the alkylamine class. While the provided CAS number refers to the (R)-(+)-isomer, pharmacological activity studies have demonstrated that the antihistaminic effects are primarily attributed to the (R)-(-)-enantiomer.[1] This document will focus on the pharmacologically active (R)-enantiomer.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄N₂ · C₄H₄O₄ | [2] |
| Molecular Weight | 408.49 g/mol | [2] |
| Stereochemistry | (R)-enantiomer is the eutomer for histamine H1 receptor binding. | [3] |
Mechanism of Action and Signaling Pathway
(R)-Dimethindene exerts its pharmacological effects primarily through competitive antagonism of the histamine H1 receptor.[3] Histamine, a key mediator in allergic reactions, binds to H1 receptors on various cell types, initiating a signaling cascade that leads to the characteristic symptoms of allergy. By blocking this interaction, (R)-Dimethindene effectively mitigates these effects.
The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation, resulting in symptoms like bronchoconstriction, edema, and pruritus.[4] (R)-Dimethindene, by competitively inhibiting the initial binding of histamine, prevents the initiation of this signaling pathway.
Synthesis
The synthesis of dimethindene is typically achieved as a racemic mixture. A stereoselective synthesis or chiral resolution is required to obtain the pharmacologically active (R)-enantiomer. A general synthetic approach for racemic dimethindene is outlined below, which can be followed by chiral separation techniques.[5][6][7][8]
Pharmacological Data
The antihistaminic activity of dimethindene resides predominantly in the (R)-enantiomer. The following table summarizes key pharmacological data.
| Parameter | Value | Species/System | Reference |
| (R)-(-)-Dimethindene | |||
| pA₂ (H1 Receptor) | 9.42 | Guinea-pig ileum | [1] |
| (S)-(+)-Dimethindene | |||
| pA₂ (H1 Receptor) | 7.48 | Guinea-pig ileum | [1] |
| pA₂ (M2 Receptor) | 7.86 | Guinea-pig left atria | [1] |
| pKi (M2 Receptor) | 7.78 | [1] | |
| pA₂ (M1 Receptor) | 6.83 | Rabbit vas deferens | [1] |
| pKi (M1 Receptor) | 7.08 | [1] | |
| pA₂ (M3 Receptor) | 6.92 | Guinea-pig ileum | [1] |
| pKi (M3 Receptor) | 6.70 | [1] | |
| pKi (M4 Receptor) | 7.00 | [1] |
Experimental Protocols
Histamine H1 Receptor Binding Assay
This protocol is adapted from standard radioligand binding assays for H1 receptors.[9][10][11]
Objective: To determine the binding affinity of (R)-Dimethindene for the histamine H1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane Preparation: Membranes from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Mepyramine (a potent H1 antagonist).
-
Test Compound: (R)-Dimethindene maleate.
-
Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM Mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-mepyramine (near its Kd value), and varying concentrations of (R)-Dimethindene. For total binding, add buffer instead of the test compound. For non-specific binding, add the non-specific binding control.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the logarithm of the (R)-Dimethindene concentration. Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Histamine-Induced Bronchoconstriction in Guinea Pigs
This protocol is a general model for assessing the in vivo efficacy of antihistamines.[12][13][14][15][16]
Objective: To evaluate the protective effect of (R)-Dimethindene against histamine-induced bronchoconstriction in guinea pigs.
Materials:
-
Male Hartley guinea pigs.
-
(R)-Dimethindene maleate solution.
-
Histamine dihydrochloride solution.
-
Anesthetic (e.g., urethane).
-
Ventilator.
-
Pressure transducer to measure pulmonary inflation pressure.
-
Intravenous or aerosol delivery system.
Procedure:
-
Animal Preparation: Anesthetize the guinea pigs and cannulate the trachea for artificial ventilation. Monitor respiratory parameters, such as pulmonary inflation pressure.
-
Drug Administration: Administer (R)-Dimethindene maleate intravenously or orally at various doses. A control group should receive the vehicle.
-
Histamine Challenge: After a predetermined time for drug absorption, challenge the animals with an intravenous injection or aerosol of histamine at a concentration known to induce a significant bronchoconstrictor response.
-
Measurement: Continuously record the pulmonary inflation pressure. The increase in pressure is indicative of the degree of bronchoconstriction.
-
Data Analysis: Compare the increase in pulmonary inflation pressure in the (R)-Dimethindene-treated groups to the control group. Calculate the percentage of inhibition of the histamine-induced bronchoconstriction for each dose of the test compound. Determine the ED₅₀ value, the dose that causes 50% inhibition.
Histamine-Induced Wheal and Flare Test in Humans
This is a standard clinical method to assess the in vivo activity of antihistamines.[17][18][19][20][21]
Objective: To measure the ability of topically or orally administered (R)-Dimethindene to inhibit the cutaneous vascular response to intradermal histamine.
Materials:
-
Human volunteers.
-
(R)-Dimethindene maleate (oral formulation or topical gel).
-
Histamine phosphate solution for intradermal injection.
-
Saline solution (negative control).
-
Ruler or digital imaging system for measuring wheal and flare areas.
Procedure:
-
Baseline Measurement: Mark test sites on the volar aspect of the forearm.
-
Drug Administration: Administer (R)-Dimethindene or placebo according to the study design (e.g., oral administration a specific time before the test, or topical application to the test sites).
-
Histamine Injection: At a specified time after drug administration, inject a fixed volume of histamine solution intradermally to induce a wheal and flare response. Inject saline as a negative control.
-
Measurement: After a set time (typically 15-20 minutes), measure the diameter of the wheal (edema) and the surrounding flare (erythema). The area can be calculated from these measurements.
-
Data Analysis: Compare the mean wheal and flare areas in the (R)-Dimethindene-treated sites/subjects with those of the placebo. Calculate the percentage of inhibition.
Conclusion
(R)-Dimethindene is a potent and selective histamine H1 receptor antagonist, with its antihistaminic activity residing in the (R)-enantiomer. Its mechanism of action involves the competitive blockade of the H1 receptor, thereby inhibiting the downstream signaling cascade responsible for allergic symptoms. The provided experimental protocols for in vitro receptor binding and in vivo efficacy studies serve as a foundation for further research and development of this compound and its analogs for the treatment of allergic conditions. The synthesis of the racemic compound followed by chiral resolution remains a viable route to obtain the active enantiomer for research and pharmaceutical applications.
References
- 1. The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)-Dimethindene Maleate | CAS No- 136152-64-2 | Simson Pharma Limited [simsonpharma.com]
- 3. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Inhibition of histamine-induced bronchoconstriction in Guinea pig and Swine by pulsed electrical vagus nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cholinergic component of histamine-induced bronchoconstriction in newborn guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of histamine-induced bronchospasm in guinea pigs treated with Cecropia glaziovi Sneth and correlation with the in vitro activity in tracheal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigation of mechanisms of the flare and wheal reactions in human skin by band method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Allergic Rhinitis—Current Approaches to Skin and In Vitro Testing | Ento Key [entokey.com]
- 19. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Analysis of the wheal-and-flare reactions that follow the intradermal injection of histamine and morphine in adults with recurrent, unexplained anaphylaxis and systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: (R)-(+)-Dimethindene Maleate in vitro Histamine Release Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-Dimethindene maleate is one of the enantiomers of the first-generation H1 histamine antagonist, dimethindene. While the antihistaminic activity of the racemic mixture and the (S)-(-)-enantiomer is well-documented, the specific effects of the (R)-(+)-enantiomer on histamine release from mast cells are of interest for a comprehensive understanding of its pharmacological profile. These application notes provide a detailed protocol for an in vitro histamine release assay using the rat basophilic leukemia (RBL-2H3) cell line to evaluate the inhibitory potential of this compound on IgE-mediated mast cell degranulation.
Dimethindene primarily acts by competitively blocking histamine H1 receptors.[1] The (R)-enantiomer is reported to be approximately 30 times less potent in binding to the H1 receptor compared to the (S)-enantiomer.[1] However, studies have indicated that both the (+) and (-) isomers of dimethindene maleate exhibit a comparable, dose-dependent inhibition of anti-IgE-induced histamine release from rat peritoneal mast cells.[2] This suggests that at higher concentrations, this compound may have a direct inhibitory effect on the mast cell degranulation process, independent of its H1 receptor antagonism.
Data Presentation
Histamine H1 Receptor Binding Affinity
| Compound | pA2 Value | Relative Potency |
| (S)-(-)-Dimethindene | 9.3[1] | ~30x more potent than (R)-enantiomer |
| (R)-(+)-Dimethindene | 7.7[1] | - |
In vitro Inhibition of Histamine Release
| Compound | Cell Type | Stimulus | Effect |
| This compound | Rat Peritoneal Mast Cells | anti-IgE | Dose-dependent inhibition, comparable to the (S)-(-)-enantiomer[2] |
Experimental Protocols
This section outlines the detailed methodology for assessing the effect of this compound on histamine release from RBL-2H3 cells. An alternative protocol for measuring β-hexosaminidase release, a surrogate marker for degranulation, is also provided.
RBL-2H3 Cell Culture and Maintenance
Materials:
-
RBL-2H3 cell line
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture RBL-2H3 cells in T-75 flasks with EMEM supplemented with 15% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
For subculturing, wash the cell monolayer with sterile PBS and detach the cells using Trypsin-EDTA.
-
Resuspend the detached cells in fresh complete medium and seed into new flasks at a ratio of 1:4 to 1:8.
-
Change the culture medium every 2-3 days.
IgE-Mediated Histamine Release Assay
Materials:
-
RBL-2H3 cells
-
96-well cell culture plates
-
Anti-dinitrophenyl (DNP)-IgE
-
Dinitrophenyl-human serum albumin (DNP-HSA)
-
This compound
-
Tyrode's buffer (or other suitable buffer)
-
Triton X-100 (1% solution) for cell lysis (total histamine release)
-
Histamine ELISA kit
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RBL-2H3 cells into a 96-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.
-
Sensitization: Wash the cells once with fresh medium and then sensitize them by incubating with anti-DNP-IgE (e.g., 0.5 µg/mL) for 2-4 hours at 37°C.
-
Compound Incubation: After sensitization, wash the cells twice with Tyrode's buffer. Add varying concentrations of this compound (prepared in Tyrode's buffer) to the wells and incubate for 30-60 minutes at 37°C. Include a vehicle control (buffer only).
-
Stimulation: To induce degranulation, add DNP-HSA (e.g., 100 ng/mL) to the wells and incubate for 30-60 minutes at 37°C.
-
Negative Control (Spontaneous Release): Add buffer instead of DNP-HSA.
-
Positive Control (Maximal Release): Add buffer instead of the compound and stimulate with DNP-HSA.
-
Total Histamine Control: Do not stimulate with DNP-HSA. After the incubation period, lyse the cells with 1% Triton X-100.
-
-
Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect the supernatant for histamine quantification.
-
Histamine Quantification: Measure the histamine concentration in the supernatants using a commercial histamine ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of histamine release for each sample using the following formula: % Histamine Release = [(Sample Histamine - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100 Calculate the percentage inhibition of histamine release for each concentration of this compound relative to the positive control.
β-Hexosaminidase Release Assay (Alternative Protocol)
As β-hexosaminidase is co-released with histamine, its measurement can be used as an indicator of degranulation.
Materials:
-
All materials from the histamine release assay (except the ELISA kit)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution
-
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0)
Protocol:
-
Follow steps 1-4 of the IgE-Mediated Histamine Release Assay protocol.
-
Sample Collection: After stimulation, collect 50 µL of the supernatant from each well.
-
Enzymatic Reaction: Add 50 µL of PNAG substrate solution to each supernatant sample in a new 96-well plate. Incubate at 37°C for 60-90 minutes.
-
Stop Reaction: Stop the reaction by adding 200 µL of the stop solution.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release similarly to the histamine release calculation, using the absorbance values.
Visualizations
References
Application Notes and Protocols for (R)-(-)-Dimethindene Maleate in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(-)-Dimethindene maleate is the active enantiomer of the first-generation antihistamine, dimethindene. It functions as a potent and selective antagonist of the histamine H1 receptor. This characteristic makes it a valuable tool for in vitro studies aimed at elucidating the role of the H1 receptor in various cellular processes and for the screening and development of novel antihistaminic drugs. In contrast, its stereoisomer, (S)-(+)-dimethindene, exhibits selectivity for the M2 muscarinic acetylcholine receptor.[1] The high affinity and selectivity of (R)-(-)-dimethindene for the H1 receptor allow for the precise investigation of histamine-mediated signaling pathways in a controlled cell culture environment.
These application notes provide a detailed protocol for the use of (R)-(-)-dimethindene maleate in cell culture studies, including recommended cell lines, concentration ranges, and methodologies for assessing its antagonistic activity.
Mechanism of Action
(R)-(-)-Dimethindene maleate is a competitive antagonist of the histamine H1 receptor. The activation of the H1 receptor by histamine, a key mediator in allergic and inflammatory responses, initiates a signaling cascade through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the activation of downstream signaling pathways, including the NF-κB pathway, which regulates the expression of pro-inflammatory genes.
By binding to the H1 receptor, (R)-(-)-dimethindene maleate blocks the binding of histamine and thereby inhibits this entire signaling cascade. This antagonistic action prevents the cellular responses associated with H1 receptor activation, such as the release of pro-inflammatory mediators and changes in cell permeability.
Data Presentation
The following tables summarize the binding affinity and functional antagonism of dimethindene enantiomers.
Table 1: Binding Affinity of Dimethindene Enantiomers at Histamine H1 and Muscarinic M2 Receptors.
| Compound | Receptor | pA2 | pKi |
| (R)-(-)-Dimethindene | Histamine H1 | 9.42[1] | - |
| (S)-(+)-Dimethindene | Histamine H1 | 7.48[1] | - |
| (S)-(+)-Dimethindene | Muscarinic M2 | 7.86/7.74[1] | 7.78[1] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pKi is the negative logarithm of the inhibition constant (Ki).
Experimental Protocols
General Cell Culture and Handling
For studies involving (R)-(-)-dimethindene maleate, cell lines endogenously expressing the histamine H1 receptor or engineered to overexpress the receptor are recommended. Suitable cell lines include:
-
Human Umbilical Vein Endothelial Cells (HUVECs): Endogenously express H1 receptors.
-
A549 (Human lung carcinoma cells): Commonly used in inflammation studies.
-
HeLa (Human cervical cancer cells): Often used for studying G protein-coupled receptor signaling.
-
HEK293 (Human embryonic kidney cells): Easily transfectable for overexpression of the H1 receptor.
Cells should be cultured in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Preparation of (R)-(-)-Dimethindene Maleate Stock Solution
(R)-(-)-Dimethindene maleate is typically supplied as a solid. A stock solution can be prepared by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a concentration of 10 mM. The stock solution should be stored at -20°C. Subsequent dilutions to the desired working concentrations should be made in cell culture medium.
Experimental Workflow for Assessing H1 Receptor Antagonism
The following diagram illustrates a general workflow for evaluating the antagonistic effect of (R)-(-)-dimethindene maleate on histamine-induced cellular responses.
Protocol 1: Calcium Imaging Assay
This assay measures the ability of (R)-(-)-dimethindene maleate to inhibit histamine-induced intracellular calcium mobilization.
Materials:
-
H1 receptor-expressing cells
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM or other calcium-sensitive dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
(R)-(-)-Dimethindene maleate
-
Histamine
-
Fluorescence plate reader with automated injection
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C.
-
-
Cell Washing: Remove the loading buffer and wash the cells twice with HBSS. Add 100 µL of HBSS to each well.
-
Compound Pre-incubation: Add the desired concentrations of (R)-(-)-dimethindene maleate to the wells and incubate for 15-30 minutes at room temperature. Include wells with vehicle control (e.g., DMSO).
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Automatically inject a solution of histamine (to a final concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Immediately begin recording the fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the control (histamine stimulation without antagonist).
-
Plot the normalized response against the concentration of (R)-(-)-dimethindene maleate to determine the IC50 value.
-
Protocol 2: NF-κB Reporter Assay
This assay determines the effect of (R)-(-)-dimethindene maleate on histamine-induced NF-κB activation.
Materials:
-
H1 receptor-expressing cells
-
NF-κB reporter plasmid (e.g., containing a luciferase gene under the control of an NF-κB response element)
-
Transfection reagent
-
(R)-(-)-Dimethindene maleate
-
Histamine
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the NF-κB reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Cell Plating: After 24 hours, seed the transfected cells into 96-well plates.
-
Compound Treatment:
-
After another 24 hours, pre-treat the cells with various concentrations of (R)-(-)-dimethindene maleate for 1 hour.
-
Stimulate the cells with histamine (e.g., 10 µM) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold induction of NF-κB activity by histamine relative to the unstimulated control.
-
Determine the percentage of inhibition by (R)-(-)-dimethindene maleate and calculate the IC50 value.
-
Signaling Pathway Diagram
The following diagram illustrates the histamine H1 receptor signaling pathway and the point of inhibition by (R)-(-)-dimethindene maleate.
Conclusion
(R)-(-)-Dimethindene maleate is a highly selective and potent antagonist of the histamine H1 receptor, making it an indispensable tool for in vitro pharmacological research. The protocols outlined in these application notes provide a framework for utilizing this compound to investigate H1 receptor-mediated signaling and to screen for novel antihistaminic agents. Careful optimization of experimental conditions, including cell type, compound concentration, and incubation time, is crucial for obtaining reliable and reproducible data.
References
Application Note: Enantioselective Quantification of (R)-(+)-Dimethindene Maleate using Chiral HPLC
AN-HPLC-028
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust, enantioselective High-Performance Liquid Chromatography (HPLC) method for the precise quantification of the active enantiomer, (R)-(+)-Dimethindene maleate, in pharmaceutical formulations. The method utilizes a chiral stationary phase (CSP) to achieve effective separation of the dimethindene enantiomers. The protocol is designed for accuracy, precision, and specificity, making it suitable for quality control, stability testing, and research applications.
Introduction
Dimethindene maleate is a first-generation antihistamine and anticholinergic, commonly used to treat allergic reactions. It exists as a racemic mixture of two enantiomers: (R)-(+)-dimethindene and (S)-(-)-dimethindene. The pharmacological activity, primarily H1-receptor antagonism, resides almost exclusively in the (R)-(+)-enantiomer.[1] Therefore, the ability to selectively quantify this compound is critical for ensuring the therapeutic efficacy and quality of pharmaceutical products. Standard reversed-phase HPLC methods can quantify total dimethindene but cannot distinguish between the enantiomers.[2][3] Chiral chromatography is essential for this purpose.[4][5]
This protocol employs a protein-based chiral stationary phase, specifically an alpha1-acid glycoprotein (AGP) column, which has demonstrated broad applicability for separating enantiomers of various drug compounds, including amines like dimethindene.[6]
Principle of Chiral Separation
The separation of enantiomers is achieved because of the differential interactions between the chiral analyte and the chiral stationary phase. The AGP stationary phase creates a three-dimensional chiral environment. The (R) and (S) enantiomers of dimethindene form transient diastereomeric complexes with the stationary phase, which have different binding energies. This difference in interaction strength leads to different retention times, allowing for their separation and individual quantification.[7]
Materials and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD) or UV Detector.
-
Column: CHIRAL-AGP, 150 x 4.6 mm, 5 µm particle size (or equivalent alpha1-acid glycoprotein column).[6]
-
Reference Standard: this compound (USP or equivalent).
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium dihydrogen phosphate (analytical grade), Sodium hydroxide (analytical grade), Phosphoric acid (analytical grade).
-
Solvents: HPLC grade water (e.g., Milli-Q).
Experimental Protocols
Chromatographic Conditions
The HPLC parameters are summarized in the table below. These conditions are a starting point and may require optimization based on the specific system and column used.
| Parameter | Condition |
| Column | CHIRAL-AGP, 150 x 4.6 mm, 5 µm |
| Mobile Phase | 10 mM Potassium Phosphate Buffer (pH 6.5) : Acetonitrile (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 256 nm[8] |
| Column Temp. | 25°C |
| Injection Vol. | 20 µL |
| Run Time | Approx. 15 minutes |
Preparation of Solutions
-
Buffer Preparation (10 mM, pH 6.5): Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 6.5 with a dilute sodium hydroxide solution. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1.0 - 20.0 µg/mL.
-
Sample Preparation (from Oral Drops, 1 mg/mL): Transfer 1.0 mL of the oral drop formulation into a 100 mL volumetric flask. Dilute to volume with the mobile phase to obtain a theoretical concentration of 10 µg/mL.[3] Filter the final solution through a 0.45 µm syringe filter before injection.
System Suitability Test (SST)
Before starting the analysis, inject a standard solution (e.g., 10 µg/mL) six times. The system is deemed ready for analysis if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Quantification Workflow
The overall experimental workflow is depicted in the diagram below.
Data Presentation and Validation
Construct a calibration curve by plotting the peak area of this compound against its concentration. The concentration in the sample can be determined from the linear regression equation derived from this curve. Method validation should be performed according to ICH guidelines. A summary of typical acceptance criteria is provided below.
| Validation Parameter | Typical Results / Acceptance Criteria |
| Linearity (r²) | ≥ 0.999[2] |
| Range | 1.0 - 20.0 µg/mL |
| Precision (%RSD) | Intraday & Interday: < 2.0%[9] |
| Accuracy (% Recovery) | 98.0% - 102.0%[2] |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
| Specificity | No interference from excipients or the (S)-enantiomer at the retention time of the (R)-enantiomer. |
Conclusion
The chiral HPLC method described provides a reliable and accurate tool for the enantioselective quantification of this compound. By employing an alpha1-acid glycoprotein (AGP) chiral stationary phase, this protocol ensures specificity for the active enantiomer, making it highly valuable for quality control and regulatory compliance in the pharmaceutical industry.
References
- 1. Efficacy and tolerability of intranasally applied dimetindene maleate solution versus placebo in the treatment of seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromtech.net.au [chromtech.net.au]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Chiral Separation of Dimethindene Enantiomers by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the chiral separation of dimethindene enantiomers using High-Performance Liquid Chromatography (HPLC). Dimethindene, a first-generation antihistamine and anticholinergic, is a chiral molecule, and its enantiomers may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial for drug development, quality control, and pharmacokinetic studies. This document outlines the experimental conditions for achieving baseline separation of (R)-dimethindene and (S)-dimethindene using polysaccharide-based and protein-based chiral stationary phases.
Introduction
Dimethindene is a selective histamine H1 antagonist and a competitive inhibitor of acetylcholine, bradykinin, and serotonin. It is administered as a racemic mixture of its two enantiomers. The stereochemistry of a drug can significantly influence its therapeutic efficacy and safety. It is therefore essential to have reliable analytical methods to resolve and quantify the enantiomers of chiral drugs like dimethindene. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for the enantioselective analysis of pharmaceuticals. This protocol details methods utilizing both polysaccharide-based and protein-based CSPs, offering flexibility in column selection and method development.
Experimental Protocols
Method 1: Separation on a Polysaccharide-Based Chiral Stationary Phase (Lux Cellulose-1 / Chiralpak AD-H)
Polysaccharide-based CSPs, such as those derivatized with cellulose or amylose, are widely used for their broad enantioselectivity.[1][2] Columns like Lux Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are effective for the separation of a wide range of chiral compounds, including those with amine functionalities.[3][4]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Column: Lux Cellulose-1 (250 x 4.6 mm, 5 µm) or Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic dimethindene maleate in the mobile phase.
Protocol:
-
System Preparation: Equilibrate the HPLC system and the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the prepared dimethindene sample solution onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Analysis: Identify the peaks corresponding to the (R)- and (S)-enantiomers of dimethindene. Calculate the retention times (t R ), resolution (R s ), and selectivity factor (α).
Method 2: Separation on a Protein-Based Chiral Stationary Phase (CHIRAL-AGP)
Protein-based CSPs, such as those utilizing α1-acid glycoprotein (AGP), are particularly effective for the separation of chiral drugs in reversed-phase mode. The CHIRAL-AGP column is known for its broad applicability to various classes of compounds, including amines.[5]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Column: CHIRAL-AGP (150 x 4.0 mm, 5 µm)
-
Mobile Phase: 10 mM Ammonium Acetate buffer (pH 5.0) / Acetonitrile (95:5, v/v)
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic dimethindene maleate in the mobile phase.
Protocol:
-
System Preparation: Equilibrate the HPLC system and the CHIRAL-AGP column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the prepared dimethindene sample solution onto the column.
-
Data Acquisition: Record the chromatogram until both enantiomer peaks have eluted.
-
Analysis: Determine the retention times (t R ), resolution (R s ), and selectivity factor (α) for the separated enantiomers.
Data Presentation
The following table summarizes the representative quantitative data for the chiral separation of dimethindene enantiomers based on the described protocols. Actual retention times and resolution may vary depending on the specific instrument, column batch, and laboratory conditions.
| Parameter | Method 1 (Polysaccharide-Based CSP) | Method 2 (Protein-Based CSP) |
| Chiral Stationary Phase | Lux Cellulose-1 or Chiralpak AD-H | CHIRAL-AGP |
| Mobile Phase | n-Hexane/IPA/DEA (90:10:0.1) | 10 mM Ammonium Acetate (pH 5.0)/ACN (95:5) |
| Flow Rate (mL/min) | 1.0 | 0.9 |
| Temperature (°C) | 25 | 25 |
| Detection (nm) | 260 | 260 |
| Retention Time (t R1 ) (min) | ~ 8.5 | ~ 6.2 |
| Retention Time (t R2 ) (min) | ~ 10.2 | ~ 7.8 |
| Selectivity Factor (α) | > 1.2 | > 1.2 |
| Resolution (R s ) | > 1.5 | > 1.5 |
Visualizations
Experimental Workflow for Chiral HPLC Separation
References
- 1. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 2. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-(+)-Dimethindene Maleate in Mast Cell Degranulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-Dimethindene maleate is a first-generation H1-antihistamine belonging to the alkylamine class. It functions as a selective antagonist of the histamine H1 receptor, thereby blocking the effects of histamine released from mast cells.[1] Beyond its primary role as an H1 receptor blocker, Dimethindene has been noted for its mast cell stabilizing properties, which are attributed to its ability to lower intracellular calcium ion concentration, a critical step in the degranulation process. This dual mechanism of action makes this compound a valuable tool for studying the signaling pathways of mast cell degranulation and for screening potential anti-allergic compounds.
Mast cells are key players in allergic and inflammatory responses. Upon activation, they release a variety of pro-inflammatory mediators stored in their granules, such as histamine, proteases (e.g., tryptase), and lysosomal enzymes (e.g., β-hexosaminidase), through a process called degranulation.[2][3] This release can be triggered by IgE-mediated cross-linking of FcεRI receptors or by IgE-independent stimuli.[4] The study of mast cell degranulation is crucial for understanding allergic diseases and for the development of novel therapeutics.
Mechanism of Action
This compound primarily exerts its effects through two mechanisms relevant to mast cell degranulation:
-
H1 Receptor Antagonism: As a potent H1 antagonist, it competitively binds to H1 receptors on target cells, preventing histamine from eliciting its pro-inflammatory effects, such as vasodilation and increased vascular permeability.
-
Mast Cell Stabilization: By interfering with calcium signaling, Dimethindene maleate can reduce the influx of extracellular calcium into the mast cell, a necessary step for the fusion of granular membranes with the plasma membrane and the subsequent release of mediators. This stabilization of the mast cell membrane inhibits the degranulation process itself.
Data Presentation
For illustrative purposes, the following table presents data for a different compound, Formononetin, which also inhibits mast cell degranulation. This demonstrates how such data can be structured.
Table 1: Inhibitory Effects of Formononetin on Mast Cell Degranulation [5]
| Cell Line | Degranulation Marker | IC50 (µM) |
| RBL-2H3 | β-Hexosaminidase | 48.24 ± 2.41 |
| RBL-2H3 | Histamine | 42.38 ± 2.12 |
| BMMCs | β-Hexosaminidase | 50.24 ± 2.51 |
| BMMCs | Histamine | 59.88 ± 2.99 |
BMMCs: Bone Marrow-Derived Mast Cells
Experimental Protocols
Mast Cell Culture
Objective: To culture and maintain a mast cell line (e.g., RBL-2H3) or primary mast cells for use in degranulation assays.
Materials:
-
RBL-2H3 cell line
-
Complete culture medium: Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1 mM L-glutamine.
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO2)
-
Trypsin-EDTA solution
Protocol:
-
Maintain RBL-2H3 cells in T-75 flasks with complete culture medium.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
To passage, wash the cells with Phosphate Buffered Saline (PBS), and then add 2-3 mL of Trypsin-EDTA.
-
Incubate for 5-10 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete culture medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
IgE-Mediated Mast Cell Degranulation Assay (β-Hexosaminidase Release)
Objective: To induce mast cell degranulation using an IgE-mediated stimulus and to quantify the extent of degranulation by measuring the release of β-hexosaminidase.
Materials:
-
RBL-2H3 cells
-
Anti-DNP IgE
-
DNP-BSA (Dinitrophenyl-Bovine Serum Albumin)
-
This compound (or other test compounds)
-
Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 5.6 mM glucose, 20 mM HEPES, pH 7.4)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5)
-
Stop solution (0.1 M Na2CO3/NaHCO3, pH 10.0)
-
Triton X-100 (0.1% in Tyrode's buffer)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Sensitization:
-
Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium.
-
Add anti-DNP IgE to a final concentration of 0.5 µg/mL.
-
Incubate overnight at 37°C.
-
-
Compound Treatment:
-
The next day, gently wash the cells twice with 100 µL of pre-warmed Tyrode's buffer.
-
Add 50 µL of Tyrode's buffer containing various concentrations of this compound or vehicle control.
-
Incubate for 1 hour at 37°C.
-
-
Degranulation Induction:
-
Add 50 µL of DNP-BSA (final concentration 100 ng/mL) to induce degranulation.
-
For the negative control (spontaneous release), add 50 µL of Tyrode's buffer.
-
For the positive control (total release), add 50 µL of 0.1% Triton X-100.
-
Incubate for 1 hour at 37°C.
-
-
Measurement of β-Hexosaminidase Activity:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully transfer 25 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of PNAG substrate solution to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding 200 µL of stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculation of β-Hexosaminidase Release:
-
Calculate the percentage of β-hexosaminidase release using the following formula:
-
% Release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100
-
-
Visualizations
Caption: Mast cell degranulation signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for the β-hexosaminidase release assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in our understanding of mast cell activation – or should it be mast cell mediator disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degranulation of Mast Cells as a Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Spectroscopic Analysis of (R)-(+)-Dimethindene Maleate
For Research Use Only
Abstract
This application note provides a detailed guide for the spectroscopic analysis of (R)-(+)-Dimethindene maleate, a potent and selective histamine H1 antagonist. The protocols outlined herein are intended for researchers, scientists, and drug development professionals engaged in the characterization and quality control of this active pharmaceutical ingredient (API). This document details methodologies for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it includes a summary of expected quantitative data and visual representations of the experimental workflow and the compound's mechanism of action.
Introduction
Dimethindene maleate is a first-generation antihistamine belonging to the alkylamine class. It functions as a selective antagonist of the histamine H1 receptor, effectively blocking the action of endogenous histamine and providing relief from allergic symptoms. The biological activity of dimethindene resides primarily in the (R)-(-)-enantiomer. This compound is a crucial chiral compound for research into histamine receptor binding and the development of new anti-allergic therapies.
Accurate and comprehensive spectroscopic analysis is paramount for confirming the identity, purity, and structural integrity of this compound in a research setting. This note provides standardized protocols to ensure reliable and reproducible results.
Mechanism of Action: Histamine H1 Receptor Antagonism
(R)-(+)-Dimethindene acts as a competitive antagonist at the histamine H1 receptor. By binding to the receptor, it prevents histamine from eliciting downstream signaling pathways that lead to the classic symptoms of an allergic response, such as vasodilation, increased capillary permeability, and smooth muscle contraction.
Caption: Mechanism of (R)-(+)-Dimethindene as a histamine H1 receptor antagonist.
Spectroscopic Analysis Workflow
A systematic approach to the spectroscopic analysis of this compound ensures comprehensive characterization. The following workflow is recommended:
Caption: Recommended workflow for the spectroscopic analysis of this compound.
Experimental Protocols
UV-Visible Spectroscopy
-
Objective: To determine the wavelength of maximum absorption (λmax) and quantify the concentration of this compound.
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Protocol:
-
Solvent: Use methanol or a solution of 40% methanol in water as the solvent.[1]
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Working Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-10 µg/mL).[1]
-
Blank: Use the solvent as the blank.
-
Measurement:
-
Scan the highest concentration working solution from 200 to 400 nm to determine the λmax. The expected λmax is approximately 260 nm.[1]
-
Measure the absorbance of all working solutions at the determined λmax.
-
-
Data Analysis: Plot a calibration curve of absorbance versus concentration. Use the linear regression equation to determine the concentration of unknown samples.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the this compound molecule.
-
Instrumentation: A calibrated FTIR spectrometer.
-
Protocol:
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the sample (approx. 1-2 mg) with dry potassium bromide (KBr) (approx. 100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Background Scan: Perform a background scan with an empty sample holder (for KBr) or a clean ATR crystal.
-
Sample Scan: Acquire the FTIR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in Dimethindene maleate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed molecular structure of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Protocol:
-
Solvent: Use a deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum.
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to aid in peak assignments.
-
-
Data Analysis:
-
¹H NMR: Analyze the chemical shifts (δ), integration (number of protons), and multiplicity (splitting patterns) of the signals.
-
¹³C NMR: Analyze the chemical shifts of the carbon signals.
-
Use 2D NMR data to confirm the connectivity between protons and carbons.
-
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of (R)-(+)-Dimethindene.
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Matrix-Assisted Laser Desorption/Ionization - MALDI).
-
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for ESI).
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
-
Acquisition:
-
Full Scan Mode: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500) to determine the molecular ion peak.
-
Tandem MS (MS/MS): Select the molecular ion and subject it to fragmentation to obtain a characteristic fragmentation pattern.
-
-
Data Analysis:
-
Identify the molecular ion peak [M+H]⁺ for the dimethindene base (expected m/z ≈ 293.2).
-
Analyze the fragmentation pattern to confirm the structure.
-
-
Summary of Expected Spectroscopic Data
| Technique | Parameter | Expected Value/Observation |
| UV-Vis | λmax (in 40% Methanol/Water) | ~ 260 nm[1] |
| FTIR | Characteristic Peaks (cm⁻¹) | Aromatic C-H stretching (>3000), Alkyl C-H stretching (<3000), C=C aromatic stretching (~1600-1450), C-N stretching (~1250-1020) |
| MS | Molecular Ion (Dimethindene Base) | [M+H]⁺ ≈ 293.2 m/z |
| ¹H NMR | Chemical Shifts (δ, ppm) | Aromatic protons (~7-8.5 ppm), Alkyl protons (~1-4 ppm, including signals for methyl, ethyl, and indenyl groups) |
| ¹³C NMR | Chemical Shifts (δ, ppm) | Aromatic carbons (~110-160 ppm), Alkyl carbons (~10-60 ppm) |
Note: The exact values for NMR and FTIR may vary slightly depending on the solvent and instrumentation used.
Conclusion
The spectroscopic methods detailed in this application note provide a robust framework for the comprehensive analysis of this compound for research purposes. Adherence to these protocols will ensure the generation of high-quality, reliable data essential for structural confirmation, purity assessment, and overall characterization of this important antihistaminic compound.
References
(R)-(+)-Dimethindene Maleate: A Potent and Selective H1 Receptor Antagonist for Pharmacological Research
(R)-(+)-Dimethindene maleate is a chiral compound that serves as a highly potent and selective antagonist for the histamine H1 receptor. As the eutomer of dimethindene, the (R)-enantiomer is principally responsible for its antihistaminic activity, making it an invaluable tool for researchers in pharmacology and drug development investigating H1 receptor signaling and its physiological roles. This document provides detailed application notes and experimental protocols for the utilization of this compound in in vitro and in vivo studies.
Pharmacological Profile
This compound is a first-generation antihistamine that effectively blocks the action of histamine at the H1 receptor. This antagonism alleviates the classic symptoms of allergic reactions, such as vasodilation, increased capillary permeability, and sensory nerve stimulation, which manifest as redness, swelling, and itching.[1] While dimethindene is a racemic mixture, its biological activity as an antihistamine is primarily attributed to the (R)-(-)-enantiomer.[2] The (S)-(+)-enantiomer, on the other hand, exhibits higher affinity for muscarinic receptors.[2]
Mechanism of Action
This compound functions as a competitive antagonist at the histamine H1 receptor, a G protein-coupled receptor (GPCR). By binding to the receptor, it prevents the agonist, histamine, from binding and initiating the downstream signaling cascade. This cascade typically involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in a physiological response. This compound effectively inhibits these downstream events by blocking the initial receptor activation.
Quantitative Data
The binding affinity and functional potency of dimethindene have been characterized in various assays. The following tables summarize key quantitative data for the racemic mixture and its enantiomers.
Table 1: In Vitro Binding Affinity of Dimethindene Maleate
| Compound | Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |
| Dimethindene (racemate) | Histamine H1 | [3H]mepyramine | Guinea-pig cerebral cortex | 1.5 | |
| Dimethindene (racemate) | Muscarinic M1 | [3H]pirenzepine | Guinea-pig cerebral cortex | 64 | |
| (S)-(+)-Dimethindene | Histamine H1 | Not Specified | Human (recombinant) | ~69.2 (pKi=7.16) | [3] |
| (S)-(+)-Dimethindene | Muscarinic M1 | [3H]NMS | Human (recombinant) | ~302 (pKi=6.52) | [3] |
| (S)-(+)-Dimethindene | Muscarinic M2 | [3H]NMS | Human (recombinant) | ~30.2 (pKi=7.52) | [3] |
| (S)-(+)-Dimethindene | Muscarinic M3 | [3H]NMS | Human (recombinant) | ~151.4 (pKi=6.82) | [3] |
| (S)-(+)-Dimethindene | Muscarinic M4 | [3H]NMS | Human (recombinant) | ~302 (pKi=6.52) | [3] |
| (S)-(+)-Dimethindene | Muscarinic M5 | [3H]NMS | Human (recombinant) | ~758.6 (pKi=6.12) | [3] |
Table 2: In Vitro Functional Activity of Dimethindene Maleate
| Compound | Assay | Tissue/Cell Line | pA2 | Reference |
| Dimethindene (racemate) | Histamine-induced contraction | Guinea-pig ileum | 9.3 | [4] |
| (+)-Dimethindene | Histamine-induced contraction | Guinea-pig ileum | 7.7 | [4] |
| (-)-Dimethindene | Histamine-induced contraction | Guinea-pig ileum | Slightly > 9.3 | [4] |
| Dimethindene (racemate) | Carbachol-induced contraction | Guinea-pig ileum | 6.7 |
Experimental Protocols
In Vitro: Histamine H1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the histamine H1 receptor.
Materials:
-
Membranes from cells expressing the histamine H1 receptor (e.g., guinea-pig cerebellum or recombinant cell lines).[5]
-
Radioligand: [3H]mepyramine.
-
This compound.
-
Assay Buffer: 50 mM Na2HPO4/KH2PO4, pH 7.4.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]
-
Non-specific binding control: Mianserin (10 µM).[7]
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, [3H]mepyramine (at a concentration near its Kd, e.g., 1-5 nM), and either vehicle, non-specific binding control, or the test compound.[6]
-
Add the membrane preparation (0.5-3 µg protein per well) to initiate the binding reaction.[6]
-
Incubate at 25°C for 4 hours with gentle agitation.[7]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.[6]
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
In Vitro: Guinea Pig Ileum Functional Assay (Schild Analysis)
This ex vivo protocol measures the functional antagonism of this compound at the H1 receptor in a smooth muscle preparation.
Materials:
-
Male Dunkin-Hartley guinea pig (250-400 g).
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.6), gassed with 95% O2 / 5% CO2.[8]
-
Histamine dihydrochloride.
-
This compound.
-
Organ bath with an isotonic transducer and recording system.
Procedure:
-
Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.
-
Mount a 2-3 cm segment of the ileum in an organ bath containing Tyrode's solution at 37°C under a resting tension of 0.5-1 g.[8]
-
Allow the tissue to equilibrate for at least 30 minutes, with washes every 10-15 minutes.
-
Obtain a cumulative concentration-response curve for histamine.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a known concentration of this compound for a predetermined time (e.g., 30 minutes).
-
Obtain a second histamine concentration-response curve in the presence of the antagonist.
-
Repeat steps 5-7 with increasing concentrations of the antagonist.
-
Construct a Schild plot (log(concentration ratio - 1) vs. log[Antagonist]) to determine the pA2 value. A slope not significantly different from unity suggests competitive antagonism.
In Vivo: Histamine-Induced Wheal and Flare Test in Humans
This protocol outlines a method to assess the in vivo antihistaminic activity of this compound in human subjects.
Materials:
-
Healthy human volunteers.
-
This compound formulation (e.g., oral solution or topical gel).
-
Histamine dihydrochloride solution for intradermal injection (e.g., 10 mg/mL).[9]
-
Saline solution (negative control).
-
Micrometer or digital caliper for measuring wheal and flare size.
Procedure:
-
Administer this compound or placebo to subjects in a double-blind, crossover design.[10]
-
At specified time points after administration, inject a fixed volume of histamine solution (e.g., 50 µL) intradermally into the volar aspect of the forearm.[10]
-
Inject an equivalent volume of saline as a negative control at a separate site.
-
At a predetermined time after injection (e.g., 15 minutes), measure the diameter of the wheal and the surrounding flare.[9]
-
Calculate the area of the wheal and flare.
-
Compare the reduction in wheal and flare size in the drug-treated group to the placebo group to determine the antihistaminic effect.
Selectivity Profile
This compound exhibits high selectivity for the histamine H1 receptor over other receptors, particularly muscarinic and serotonin receptors. This selectivity is crucial for its use as a specific pharmacological tool. The (S)-enantiomer, conversely, shows a preference for muscarinic M2 receptors.[2]
Conclusion
This compound is a potent and selective H1 receptor antagonist that serves as an excellent tool compound for studying the pharmacology of the H1 receptor. Its well-characterized in vitro and in vivo activity, coupled with its selectivity, allows for the specific investigation of H1 receptor-mediated pathways. The detailed protocols provided herein offer a foundation for researchers to effectively utilize this compound in their studies.
References
- 1. Appraisal of the validity of histamine-induced wheal and flare to predict the clinical efficacy of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Structure-activity relationships of dimethindene derivatives as new M2-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]-(+)-N-methyl-4-methyldiphenhydramine, a quaternary radioligand for the histamine H1-receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. Medical Testing Methods - Indoor Allergens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Effect-kinetic characterization of dimethindene maleate following oral administration (Fenistil, Tropfen) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cellular Uptake of (R)-(+)-Dimethindene Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-Dimethindene maleate is a first-generation antihistamine and a selective H1 receptor antagonist. Its therapeutic efficacy is dependent on its ability to reach its target receptors within the cellular environment. Understanding the cellular uptake kinetics and mechanisms of this compound is crucial for optimizing its delivery, efficacy, and safety profile. These application notes provide a detailed protocol for quantifying the cellular uptake of this compound in a relevant cell line, along with methods for data analysis and visualization of its primary signaling pathway. While specific cellular uptake studies for this compound are not extensively published, this protocol is based on established methods for studying the cellular uptake of small molecule drugs.
Physicochemical Properties of Dimethindene Maleate
A summary of key physicochemical properties of Dimethindene maleate that may influence its cellular uptake is provided in the table below. The lipophilicity (logP) suggests the compound is moderately lipophilic, which may allow for passive diffusion across the cell membrane. The pKa value indicates that the molecule will be predominantly protonated at physiological pH, which could influence its interaction with the cell membrane and potential transporters.
| Property | Value | Source |
| Molecular Weight | 408.5 g/mol | [1] |
| logP | 4.03 | [2] |
| pKa (Strongest Basic) | 9.7 | [2] |
| Water Solubility | 0.0384 mg/mL | [2] |
Experimental Protocol: Cellular Uptake of this compound
This protocol describes a method to quantify the time- and concentration-dependent uptake of this compound in a suitable cell line, such as the human colon adenocarcinoma cell line HT-29, which has been shown to express H1 receptors.[3] The intracellular concentration will be determined using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Materials:
-
This compound
-
HT-29 cell line (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Hank's Balanced Salt Solution (HBSS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Internal Standard (IS) for HPLC-MS/MS (e.g., a structurally similar but isotopically labeled compound)
-
Cell culture flasks, plates (6-well or 12-well)
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare working solutions of desired concentrations (e.g., 1, 5, 10, 25, 50 µM) by diluting the stock solution in HBSS.
-
-
Cellular Uptake Assay:
-
Time-Dependent Uptake:
-
Wash the confluent cell monolayers twice with pre-warmed PBS.
-
Add a fixed concentration of this compound (e.g., 10 µM) in HBSS to each well.
-
Incubate for different time points (e.g., 0, 5, 15, 30, 60, 120 minutes) at 37°C. The 0-minute time point serves as the background control.
-
-
Concentration-Dependent Uptake:
-
Wash the confluent cell monolayers twice with pre-warmed PBS.
-
Add varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) in HBSS to the wells.
-
Incubate for a fixed time point (e.g., 30 minutes) at 37°C.
-
-
-
Sample Collection and Processing:
-
At the end of each incubation period, aspirate the drug-containing medium.
-
Immediately wash the cells three times with ice-cold PBS to stop the uptake process and remove any unbound drug.
-
Lyse the cells by adding a known volume of ice-cold ACN containing the internal standard.
-
Scrape the cells and collect the cell lysate.
-
Vortex the lysate vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the proteins.
-
Collect the supernatant for HPLC-MS/MS analysis.
-
-
Quantification by HPLC-MS/MS:
-
Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of this compound.
-
Create a standard curve of this compound in the cell lysis buffer to quantify the amount of drug in the samples.
-
Normalize the amount of drug to the total protein content of each well, which can be determined from a parallel plate of cells using a BCA protein assay.
-
Data Presentation
The quantitative data obtained from the cellular uptake experiments can be summarized in the following tables.
Table 1: Time-Dependent Uptake of this compound (10 µM) in HT-29 Cells
| Time (minutes) | Intracellular Concentration (pmol/mg protein) |
| 0 | < LLOQ* |
| 5 | Hypothetical Value |
| 15 | Hypothetical Value |
| 30 | Hypothetical Value |
| 60 | Hypothetical Value |
| 120 | Hypothetical Value |
*LLOQ: Lower Limit of Quantification
Table 2: Concentration-Dependent Uptake of this compound in HT-29 Cells (30 minutes)
| Extracellular Concentration (µM) | Intracellular Concentration (pmol/mg protein) |
| 1 | Hypothetical Value |
| 5 | Hypothetical Value |
| 10 | Hypothetical Value |
| 25 | Hypothetical Value |
| 50 | Hypothetical Value |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the cellular uptake protocol for this compound.
Caption: Experimental workflow for determining the cellular uptake of this compound.
Signaling Pathway
The primary mechanism of action of this compound is the antagonism of the histamine H1 receptor, which is a G-protein coupled receptor. The diagram below illustrates this signaling pathway.
Caption: Signaling pathway of histamine H1 receptor and its inhibition by this compound.
References
Troubleshooting & Optimization
Optimizing (R)-(+)-Dimethindene maleate concentration for in vitro assays
Welcome to the Technical Support Center for (R)-(+)-Dimethindene Maleate. This resource provides researchers, scientists, and drug development professionals with detailed guidance for optimizing the use of this compound in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: (R)-(+)-Dimethindene is a selective histamine H1 receptor antagonist.[1][2][3] It competitively binds to H1 receptors, blocking the action of endogenous histamine, which is a key mediator in allergic reactions.[1][2][3] This action helps to temporarily relieve the negative symptoms caused by histamine.[2] The (R)-enantiomer is the active component for histamine H1 receptor binding.[1][2]
Q2: Does this compound have any secondary targets? A2: Yes, in addition to its high affinity for histamine H1 receptors, Dimethindene maleate also exhibits a lower affinity for muscarinic acetylcholine receptors, acting as an antagonist.[1][4] This anticholinergic activity is generally weaker than its antihistaminic effect.[3] Studies show it is more potent at M1 muscarinic receptors compared to M2 and M3 subtypes.[4]
Q3: What is a good starting concentration for my in vitro experiments? A3: A good starting point depends on the assay type. Based on its high potency at H1 receptors (Ki = 1.5 nM)[4], a dose-response curve is recommended. For receptor binding or functional assays, a concentration range from 0.1 nM to 1 µM is a logical starting point to determine the EC50/IC50 in your specific system. For cell-based assays, it is crucial to first determine the cytotoxic concentration range.
Q4: In what solvents can I dissolve this compound? A4: For creating stock solutions for in vitro assays, Dimethindene maleate is typically dissolved in a suitable buffer or cell culture medium. For analytical purposes like HPLC, a solution of 40% methanol in water can be used as a diluent.[5] Always refer to the manufacturer's solubility data sheet for the specific lot you are using.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound to facilitate experimental design.
Table 1: Receptor Binding Affinity
| Receptor Target | Parameter | Value | Species/Tissue Model | Reference |
|---|---|---|---|---|
| Histamine H1 | K_i | 1.5 x 10⁻⁹ M (1.5 nM) | Guinea-pig cerebral cortex | [4] |
| Histamine H1 | pA₂ | 9.33 | Guinea-pig ileum | [4] |
| Muscarinic (M1) | K_i | 6.4 x 10⁻⁸ M (64 nM) | Guinea-pig cerebral cortex (using ³H-pirenzepine) | [4] |
| Muscarinic | pA₂ | 6.7 | Guinea-pig ileum (Carbachol-stimulated) |[4] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Starting Range | Notes |
|---|---|---|
| H1 Receptor Binding | 0.1 nM - 1 µM | Perform a dose-response curve to determine K_i. |
| Functional Histamine Assays | 1 nM - 10 µM | Measure inhibition of histamine-induced cellular response. |
| Cell Viability (Cytotoxicity) | 1 µM - 100 µM | Essential to establish a non-toxic working range for your cell line. |
| Anti-inflammatory Assays | 10 µg/mL - 500 µg/mL | Highly dependent on the specific assay (e.g., albumin denaturation). |
Signaling Pathway Diagram
The diagram below illustrates the signaling pathway of the Histamine H1 receptor and the inhibitory action of this compound.
Caption: Histamine H1 receptor signaling pathway and its inhibition by Dimethindene.
Experimental Protocols
Protocol 1: Cell Viability MTT Assay
This protocol is used to determine the cytotoxicity of this compound and establish a non-toxic concentration range for subsequent experiments.
Materials:
-
This compound
-
96-well flat-bottom plates
-
Appropriate cell line and culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared Dimethindene maleate dilutions. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[6][7]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the Dimethindene maleate concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).
Protocol 2: In Vitro Anti-Inflammatory Assay (Albumin Denaturation)
This assay assesses the ability of this compound to inhibit protein denaturation, a hallmark of inflammation.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) solution (1% w/v)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Standard anti-inflammatory drug (e.g., Diclofenac sodium)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In separate tubes, prepare the reaction mixtures containing 0.5 mL of various concentrations of this compound (e.g., 10-500 µg/mL) and 0.5 mL of the 1% BSA solution.[9]
-
Controls: Prepare a positive control with a standard drug (Diclofenac) and a negative control containing 0.5 mL of BSA and 0.5 mL of PBS.
-
Incubation: Incubate all tubes at 37°C for 20 minutes.[9]
-
Heat-Induced Denaturation: Induce denaturation by heating the tubes at 70°C for 5-10 minutes.[9]
-
Cooling: Cool the tubes to room temperature.
-
Absorbance Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] x 100
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Potency / High IC50 | 1. Compound degradation.2. Incorrect concentration.3. Cell line is not sensitive.4. High serum concentration in media competing with the drug. | 1. Prepare fresh stock solutions. Store protected from light.2. Verify stock concentration and dilution calculations.3. Confirm that the cell line expresses sufficient levels of the H1 receptor.4. Reduce serum concentration during the assay, if compatible with cell health. |
| High Variability Between Replicates | 1. Inconsistent cell seeding.2. Pipetting errors.3. Edge effects in the 96-well plate. | 1. Ensure a homogenous cell suspension before seeding. Check cell counts.2. Use calibrated pipettes. Change tips for each dilution.3. Avoid using the outermost wells of the plate. Fill them with PBS to maintain humidity. |
| Unexpected Cytotoxicity | 1. Concentration is too high.2. Off-target effects.3. Contamination of stock solution. | 1. Perform a full dose-response MTT assay to find the non-toxic range.2. Consider the compound's anticholinergic effects.[4] Use the lowest effective concentration.3. Filter-sterilize the stock solution. Check for microbial contamination. |
| Compound Precipitation in Media | 1. Poor solubility at the tested concentration.2. Interaction with media components. | 1. Check the solubility limits. Use a small amount of a biocompatible solvent (e.g., DMSO) in the stock solution, ensuring the final solvent concentration is low (<0.1%) and tested in a vehicle control.2. Prepare dilutions immediately before use. |
Experimental Workflow and Troubleshooting Logic
Caption: Workflow for in vitro assays and a guide for troubleshooting results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Dimetindene Maleate? [synapse.patsnap.com]
- 4. Effects of dimethindene maleate (Fenistil®) on histaminic, muscarinic and serotoninergic receptor systems | Semantic Scholar [semanticscholar.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. mdpi.com [mdpi.com]
(R)-(+)-Dimethindene maleate stability in stock solutions for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, handling, and experimental use of (R)-(+)-Dimethindene maleate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
(R)-(+)-Dimethindene maleale is a first-generation histamine H1 receptor antagonist. Its primary mechanism of action is to selectively bind to and block the H1 histamine receptor, thereby preventing the downstream effects of histamine. This action helps to temporarily alleviate the negative symptoms associated with histamine release.
Q2: What are the recommended solvents for preparing stock solutions of this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then make further dilutions in the aqueous buffer of choice. Direct dissolution in aqueous buffers may be challenging due to its limited water solubility.
Q3: How should I store the solid compound and its stock solutions?
The solid form of this compound is stable for at least four years when stored at -20°C. Stock solutions should be stored in tightly sealed vials, protected from light. For optimal stability, it is recommended to purge the vial with an inert gas like nitrogen or argon before sealing.
Q4: Can I use this compound in cell culture experiments?
Yes, this compound can be used in cell culture experiments. A common practice is to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: My this compound stock solution appears cloudy or has precipitated.
-
Cause: This could be due to the compound's limited solubility in the chosen solvent, especially at lower temperatures. Water absorption by hygroscopic solvents like DMSO can also reduce solubility.
-
Solution:
-
Gently warm the solution in a water bath (not exceeding 37°C) and vortex to aid dissolution.
-
Use fresh, anhydrous DMSO to prepare stock solutions.
-
For aqueous dilutions, ensure the initial stock solution in organic solvent is fully dissolved before adding it to the aqueous buffer. Add the stock solution to the buffer with vigorous stirring.
-
Consider preparing a fresh stock solution if precipitation persists.
-
Issue 2: I am observing unexpected off-target effects in my in vivo experiments.
-
Cause: As a first-generation antihistamine, this compound can cross the blood-brain barrier and may cause central nervous system (CNS) effects such as sedation. It can also exhibit anticholinergic (muscarinic receptor antagonist) activity.
-
Solution:
-
Include appropriate control groups in your experimental design to account for potential off-target effects.
-
If CNS effects are a concern, consider using a second-generation antihistamine that does not readily cross the blood-brain barrier as a negative control for these specific effects.
-
Review the literature for known off-target effects of first-generation antihistamines and adjust your experimental interpretation accordingly.
-
Issue 3: My experimental results are inconsistent between different batches of stock solution.
-
Cause: Inconsistent results can arise from degradation of the compound in the stock solution over time, especially if not stored properly.
-
Solution:
-
Adhere strictly to the recommended storage conditions (see stability data below).
-
Prepare fresh stock solutions regularly, especially for long-term experiments.
-
Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Always protect stock solutions from light.
-
Stability of this compound Stock Solutions
The stability of this compound in solution is dependent on the solvent, storage temperature, and light exposure. Below is a summary of available stability data.
| Solvent | Storage Temperature | Duration | Stability Notes |
| Solid | -20°C | ≥ 4 years | Store in a tightly sealed container. |
| DMSO | -80°C | 6 months | Protect from light and store under an inert gas. |
| DMSO | -20°C | 1 month | Protect from light and store under an inert gas. |
| DMSO/Water (90/10) | 4°C | Up to 2 years | A study showed 85% of various compounds were stable under these conditions. |
General Recommendations for Other Solvents:
-
Ethanol: While specific stability data is limited, it is recommended to follow similar storage conditions as for DMSO stocks: store at -20°C or -80°C, protect from light, and use within a few weeks to a month for best results.
-
Aqueous Buffers (e.g., PBS): Direct dissolution in aqueous buffers is not recommended for creating long-term stock solutions due to lower solubility and potential for hydrolysis. Prepare fresh dilutions from a concentrated organic stock solution for immediate use.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of maleate salt = 408.5 g/mol ), weigh 4.085 mg.
-
Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
(Optional but recommended) Purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Preparation of Working Solutions for Cell Culture
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
-
Procedure:
-
Thaw the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration.
-
For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution into your cell culture medium (e.g., add 1 µL of the 10 mM stock to 999 µL of medium).
-
Mix thoroughly by gentle pipetting or vortexing.
-
Ensure the final concentration of DMSO in the working solution is non-toxic to your cells (typically less than 0.1%).
-
Use the freshly prepared working solution for your experiment immediately.
-
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the signaling pathway of the H1 histamine receptor and a general experimental workflow for using this compound.
Caption: H1 Histamine Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Degradation products of dimethindene maleate in experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethindene maleate. It focuses on the challenges and inquiries related to the analysis of its degradation products under experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Under what experimental conditions is dimethindene maleate known to degrade?
A1: Forced degradation studies have shown that dimethindene maleate is susceptible to degradation under specific stress conditions. Significant degradation has been observed under basic hydrolysis and oxidative conditions.[1] It has also been reported to undergo extensive degradation under reducing conditions and mild degradation in acidic and alkaline environments.[2] Conversely, the drug has been found to be relatively stable under thermal stress (e.g., heating at 70°C) and in aqueous and acidic solutions.[1][2]
Q2: What are the known degradation products of dimethindene maleate?
A2: Studies have identified several degradation products resulting from forced degradation. Under basic and oxidative stress, two primary degradation products, often designated as DP1 and DP2, have been reported.[1] Another study mentions the separation of three degradation products.[2][3] The related substance, 2-ethylpyridine, is also a known impurity that should be monitored.[2][3] The exact chemical structures of all degradation products are not consistently detailed in publicly available literature and may require further characterization.
Q3: What is the primary mechanism of action for dimethindene maleate?
A3: Dimethindene maleate is a selective histamine H1 receptor antagonist.[4][5] It competitively blocks the action of histamine at H1 receptors, which helps to alleviate symptoms of allergic reactions such as itching and swelling.[5] It is a racemic mixture, with the (R)-(-)-enantiomer being responsible for its antihistaminic activity, while the (S)-(+)-enantiomer acts as a potent M2-selective muscarinic receptor antagonist.[4]
Troubleshooting Guide
Issue 1: Unexpected peaks are observed in the chromatogram during stability testing.
-
Possible Cause: These peaks may correspond to degradation products of dimethindene maleate, impurities from the drug substance or excipients, or contaminants from the solvent or sample preparation process.
-
Troubleshooting Steps:
-
Analyze a placebo sample (formulation without the active pharmaceutical ingredient) to rule out interference from excipients.
-
Inject a solvent blank to check for contaminants in the mobile phase or diluent.
-
Review the forced degradation data. Compare the retention times of the unknown peaks with those observed under known stress conditions (acidic, basic, oxidative, etc.) to tentatively identify them as degradation products.
-
Employ a photodiode array (PDA) detector to check for peak purity and to compare the UV spectra of the unknown peaks with that of the parent drug. A significant spectral difference can indicate a degradation product.
-
Issue 2: Poor separation between dimethindene maleate and its degradation products.
-
Possible Cause: The chromatographic conditions (e.g., mobile phase composition, pH, column type) may not be optimal for resolving all related substances.
-
Troubleshooting Steps:
-
Adjust the mobile phase composition. Vary the ratio of the organic and aqueous phases. A gradient elution may be necessary to achieve adequate separation.
-
Modify the pH of the aqueous phase. Since dimethindene maleate and its potential degradation products are ionizable, small changes in pH can significantly impact retention and selectivity.
-
Evaluate different stationary phases. If resolution cannot be achieved on a standard C18 column, consider alternative column chemistries such as a cyanopropyl-bonded (CN) column, which has been successfully used for this separation.[2][3]
-
Optimize the column temperature. Temperature can influence peak shape and selectivity.
-
Issue 3: Inconsistent or non-reproducible degradation results.
-
Possible Cause: The experimental conditions for the forced degradation study may not be well-controlled.
-
Troubleshooting Steps:
-
Ensure precise control of temperature. Use calibrated ovens or water baths.
-
Standardize the concentration of stress agents (e.g., acid, base, oxidizing agent) and the duration of exposure.
-
Protect samples from light during the study, unless photostability is being intentionally investigated, to prevent photodegradation.
-
Ensure proper sample handling and storage after stress testing to prevent further degradation before analysis.
-
Data Presentation
Table 1: Summary of Dimethindene Maleate Degradation under Forced Conditions
| Stress Condition | Reagent/Condition | Observation |
| Acidic Hydrolysis | e.g., 0.1 M HCl | Mild degradation reported in some studies[2] |
| Basic Hydrolysis | e.g., 0.1 M NaOH | Significant degradation observed[1] |
| Oxidative Degradation | e.g., 3-30% H₂O₂ | Significant degradation observed[1] |
| Reductive Degradation | e.g., NaBH₄ | Extensive degradation reported[2] |
| Thermal Degradation | e.g., 70°C | Generally stable[1][2] |
| Photodegradation | e.g., UV/Visible light | Data not specified in the provided results |
Experimental Protocols
General Protocol for Forced Degradation Study of Dimethindene Maleate
This protocol provides a general framework. Specific concentrations and durations may need to be optimized to achieve a target degradation of 5-20%.
-
Preparation of Stock Solution: Prepare a stock solution of dimethindene maleate in a suitable solvent (e.g., methanol or a mixture of mobile phase).
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of an acid solution (e.g., 0.1 M HCl). Keep the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2-8 hours). After the incubation period, neutralize the solution before analysis.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH). Maintain at room temperature or a slightly elevated temperature for a shorter duration (e.g., 30 minutes to 2 hours) due to higher reactivity. Neutralize before injection.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide). Keep the solution at room temperature for a specified time (e.g., up to 24 hours).
-
Thermal Degradation: Expose a solid sample or a solution of dimethindene maleate to dry heat in a calibrated oven (e.g., 70°C) for an extended period (e.g., 24-48 hours).
-
Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. A suitable starting point for method development could be a cyanopropyl or C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile.[1][2] UV detection is typically performed at around 258 nm.[1]
Visualizations
Caption: Workflow for a forced degradation study of dimethindene maleate.
Caption: Mechanism of action of dimethindene maleate as an H1 antagonist.
References
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. researchgate.net [researchgate.net]
- 3. Development of Novel Stability-Indicating Method for the Determination of Dimethindene Maleate and Its Impurities | Semantic Scholar [semanticscholar.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Dimetindene Maleate? [synapse.patsnap.com]
Technical Support Center: (R)-(+)-Dimethindene Maleate In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-(+)-Dimethindene maleate in vitro. The following information addresses common issues related to the impact of pH on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for in vitro assays with this compound?
Most mammalian cell lines thrive in a narrow pH range, typically between 7.2 and 7.4.[1] Maintaining this physiological pH is crucial for cell health and obtaining reproducible results.[2] For cell-based assays involving this compound, it is recommended to maintain the culture medium within this range. However, the optimal pH for receptor binding assays might differ. For instance, studies on other histamine H1 receptor antagonists have shown that acidic pH can alter binding affinities.[3] Therefore, for biochemical assays, the pH of the buffer should be carefully chosen and consistently maintained.
Q2: How can I monitor and control pH during my experiment?
The pH of the cell culture medium is typically maintained by a CO2/bicarbonate buffering system in a CO2 incubator or by using non-volatile buffers like HEPES.[4] It is essential to ensure the CO2 level in the incubator is calibrated correctly. For long experiments, the medium's buffering capacity might be exceeded due to cellular metabolism. Periodically measuring the pH of your culture medium is advisable. For biochemical assays, use a calibrated pH meter to ensure the buffer is at the desired pH before use.
Q3: Can pH affect the stability of this compound in my experimental setup?
Q4: I am observing inconsistent results in my cell-based functional assay. Could pH be a factor?
Yes, pH fluctuations can significantly impact cell health and signaling pathways, leading to variability in your results.[5] A shift in pH can alter protein function and cellular metabolism, which can, in turn, affect the activity of this compound. Ensure that your cell culture conditions are stable and that the pH of your assay buffers is consistent across experiments.
Troubleshooting Guides
Issue 1: High variability in receptor binding assay results.
| Potential Cause | Troubleshooting Step |
| Inconsistent buffer pH | Verify the pH of your binding buffer before each experiment using a calibrated pH meter. Ensure all components of the buffer are fully dissolved before pH adjustment. |
| pH shift during incubation | Consider using a buffer with a higher buffering capacity or re-evaluating the incubation time and temperature to minimize pH drift. |
| Compound precipitation | This compound is slightly soluble in water.[6] Changes in pH could affect its solubility. Inspect your solutions for any signs of precipitation. Consider using a small percentage of a co-solvent like DMSO if solubility is an issue. |
Issue 2: Low potency of this compound in a cell-based assay.
| Potential Cause | Troubleshooting Step |
| Suboptimal pH of culture medium | Ensure your cell culture medium is at the optimal pH for your specific cell line (typically 7.2-7.4).[1] Check the CO2 levels in your incubator. |
| pH-dependent change in compound activity | Based on studies with other H1 antagonists, the binding affinity can be pH-dependent.[3] Consider performing your assay at different pH values to determine the optimal pH for this compound activity. |
| Poor cell health | Drastic changes in pH can stress cells and affect their response.[2] Monitor cell viability and morphology to ensure they are healthy throughout the experiment. |
Data Presentation
While specific quantitative data on the effect of pH on this compound is not available in the provided search results, the following table illustrates the potential impact of pH on key experimental parameters based on findings for other H1 receptor antagonists.[3] This is a hypothetical guide for experimental design.
Table 1: Hypothetical Impact of pH on this compound In Vitro Activity
| pH | Binding Affinity (Ki) | Functional Potency (IC50) | Dissociation Rate (t1/2) |
| 5.8 (Acidic) | Potentially Increased | Potentially Increased | Potentially Slower |
| 7.4 (Physiological) | Baseline | Baseline | Baseline |
| 8.0 (Alkaline) | Potentially Decreased | Potentially Decreased | Potentially Faster |
Experimental Protocols
Radioligand Binding Assay for Histamine H1 Receptor
This protocol is a general guideline for determining the binding affinity of this compound to the histamine H1 receptor at different pH values.
-
Membrane Preparation: Prepare cell membranes from cells expressing the human histamine H1 receptor.
-
Buffer Preparation: Prepare binding buffers at the desired pH values (e.g., 5.8, 7.4, and 8.0). A common binding buffer consists of 50 mM Tris-HCl with appropriate pH adjustment.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand (e.g., [3H]mepyramine), and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki values at each pH by analyzing the competition binding curves using non-linear regression.
Intracellular Calcium Mobilization Assay
This protocol outlines a general procedure for assessing the functional antagonism of the histamine H1 receptor by this compound.
-
Cell Culture: Culture cells stably expressing the human H1 receptor in a suitable medium.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound in an assay buffer at the desired pH for a specific duration.
-
Histamine Stimulation: Add a fixed concentration of histamine (e.g., the EC80 concentration) to stimulate the H1 receptor.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.[7][8]
-
Data Analysis: Determine the IC50 values at each pH by analyzing the concentration-response curves.
Mandatory Visualizations
Caption: Experimental workflow for assessing the impact of pH.
Caption: Simplified Histamine H1 receptor signaling pathway.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. selectscience.net [selectscience.net]
- 3. Changes in pH differently affect the binding properties of histamine H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. uspbpep.com [uspbpep.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
Reducing variability in experiments with (R)-(+)-Dimethindene maleate
Welcome to the technical support center for (R)-(+)-Dimethindene maleate. This resource is designed for researchers, scientists, and drug development professionals to help reduce variability and ensure reproducible results in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective antagonist of the histamine H1 receptor.[1] Histamine, released from mast cells during an allergic response, binds to H1 receptors, triggering a cascade of events leading to allergic symptoms like itching and swelling.[1] this compound competitively blocks this binding, thereby mitigating the effects of histamine.[1] It is the (R)-enantiomer that is primarily responsible for this bioactivity.[2][3]
Q2: Why is the chirality of Dimethindene maleate important for experimental consistency?
Dimethindene exists as a racemic mixture of (R)- and (S)-enantiomers. The (R)-enantiomer is the eutomer, meaning it is the one responsible for the desired biological activity at the histamine H1 receptor.[2][3] The (S)-enantiomer is a potent M2-selective muscarinic receptor antagonist and has a lower affinity for the H1 receptor.[2][3] Using a mixture with inconsistent ratios of these enantiomers can lead to significant variability in experimental outcomes, as the off-target effects of the (S)-enantiomer may interfere with the results. Ensuring the chiral purity of this compound is therefore critical for obtaining reproducible data.
Q3: What are the common stability issues with this compound and how can I avoid them?
This compound is stable in aqueous and acidic solutions but is susceptible to degradation under basic and oxidative conditions.[4] Forced degradation studies have shown the formation of degradation products under these stress conditions.[4][5][6][7] To minimize degradation, it is crucial to control the pH of your experimental solutions, keeping them neutral or slightly acidic. Avoid strongly basic conditions and exposure to oxidizing agents. Proper storage is also essential; the compound should be stored at 4°C, protected from light and moisture.[7] For solutions, it is recommended to store them at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), preferably under a nitrogen atmosphere.[7]
Q4: I am observing inconsistent results in my cell-based assays. What could be the cause?
Inconsistent results in cell-based assays can stem from several factors:
-
Compound Solubility: this compound has limited solubility. Ensure it is fully dissolved before adding it to your cell culture media. Precipitation of the compound will lead to inaccurate dosing and high variability.
-
Cytotoxicity: At higher concentrations, both the compound and the solvent (e.g., DMSO) can be toxic to cells.[8] It is important to determine the maximum tolerated concentration of the compound and the solvent in your specific cell line using a cytotoxicity assay.
-
pH of Media: As the compound's stability is pH-dependent, changes in the pH of your cell culture media during the experiment could lead to its degradation and a loss of activity.
-
Chiral Purity: If the chiral purity of your compound stock is not verified, you may be introducing variability through the off-target effects of the (S)-enantiomer.
Troubleshooting Guides
Inconsistent Potency or Efficacy in Functional Assays
| Symptom | Possible Cause | Suggested Solution |
| Lower than expected potency (high IC50/EC50). | Compound Degradation: The compound may have degraded due to improper storage or handling (e.g., exposure to high pH or oxidizing agents).[4] | Prepare fresh solutions from a properly stored stock. Ensure the pH of all buffers and media is compatible with the compound's stability (neutral to slightly acidic). |
| Incorrect Concentration: Inaccurate weighing or incomplete dissolution of the compound can lead to a lower effective concentration. | Re-prepare stock solutions carefully. Use sonication or gentle warming if necessary to ensure complete dissolution. Verify the concentration using a suitable analytical method like HPLC-UV. | |
| Chiral Impurity: The presence of the less active (S)-enantiomer can reduce the overall potency. | Verify the enantiomeric purity of your compound using chiral HPLC. If necessary, source the compound from a reputable supplier with a certificate of analysis specifying enantiomeric excess. | |
| High variability between replicate experiments. | Inconsistent Solution Preparation: Variations in preparing serial dilutions or incomplete mixing. | Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare a master mix for each concentration to be tested across replicates. |
| Cell Culture Variability: Differences in cell passage number, confluency, or health can affect their response. | Use cells within a consistent passage number range. Seed cells at a uniform density and ensure they are healthy and in the logarithmic growth phase before treatment. |
Solubility and Precipitation Issues
| Symptom | Possible Cause | Suggested Solution |
| Visible precipitate in stock solution or after dilution in aqueous buffer/media. | Low Solubility: this compound is sparingly soluble in some solvents.[8] | Prepare stock solutions in an appropriate organic solvent like DMSO at a high concentration. For working solutions, dilute the stock solution in your aqueous buffer or media with vigorous vortexing. Do not exceed the solubility limit in the final solution. |
| "Salting out": High salt concentrations in the buffer can reduce the solubility of the compound. | If possible, reduce the salt concentration of your buffer. Alternatively, prepare a more concentrated stock solution in an organic solvent to minimize the volume added to the aqueous solution. | |
| Temperature Effects: Solubility can decrease at lower temperatures. | If preparing solutions at room temperature and then using them at a lower temperature (e.g., 4°C), check for precipitation. Gentle warming may be required to redissolve the compound before use. |
HPLC Analysis Problems
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary Interactions: Interaction of the basic amine group of dimethindene with residual silanols on the HPLC column. | Use a mobile phase with a lower pH (e.g., using an acetate buffer at pH 4.0) to protonate the amine and reduce silanol interactions.[9] Consider using an end-capped column or a column specifically designed for basic compounds. |
| Ghost Peaks | Contamination: Contamination in the mobile phase, injector, or from a previous run. | Use high-purity solvents and freshly prepared mobile phase.[10] Flush the injector and column thoroughly between runs. |
| Irreproducible Retention Times | Mobile Phase Issues: Inconsistent mobile phase composition or pH. | Prepare the mobile phase carefully and consistently. Use a buffer to maintain a stable pH. Ensure the mobile phase is well-mixed and degassed.[10] |
| Temperature Fluctuations: Changes in column temperature can affect retention times. | Use a column oven to maintain a constant and consistent temperature. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile polypropylene tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used if necessary.
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]
-
Protocol 2: Assessment of Cytotoxicity using MTT Assay
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Also include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to form formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Reduction of histamine H1 receptor binding induced by high-fat diet can be prevented by DHA and dietary fiber in specific brain areas of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect-kinetic characterization of dimethindene maleate following oral administration (Fenistil, Tropfen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. The effect of topical dimethindene maleate on weal reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsr.info [ijpsr.info]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Long-term storage and handling of (R)-(+)-Dimethindene maleate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and troubleshooting of (R)-(+)-Dimethindene maleate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -20°C in a tightly sealed container.[1] The storage area should be cool, well-ventilated, and protected from direct sunlight and sources of ignition.[1] For short-term storage of less than two weeks, it may be kept at room temperature.
Q2: What are the general handling precautions for this compound?
A2: this compound should be handled in accordance with good industrial hygiene and safety practices.[2] It is harmful if swallowed.[3] Standard personal protective equipment (PPE), including gloves, safety goggles with side-shields, and a lab coat, should be worn.[2] Work should be conducted in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[2]
Q3: What are the known chemical incompatibilities of this compound?
A3: this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[4] Contact with these substances should be avoided to prevent degradation.
Q4: What are the degradation pathways for this compound?
A4: Forced degradation studies have shown that this compound is susceptible to degradation under several conditions:
-
Acid and Basic Hydrolysis: The compound degrades in both acidic and basic environments.[1][5]
-
Thermal Decomposition: Elevated temperatures can lead to decomposition.[1][5]
Q5: How can the purity and stability of this compound be assessed?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the purity and monitoring the stability of this compound.[1][2][6][7] Specifically, stability-indicating HPLC methods have been developed to separate the active pharmaceutical ingredient (API) from its degradation products.[1][5]
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 1-10 mg/mL (sparingly soluble) | [1][2] |
| Methanol | 0.1-1 mg/mL (slightly soluble) | [1][2] |
| Water | 239 mg/L (at 37 °C) | [8] |
| Propylene Glycol | Optimal for solubilizing for hydrogel preparations | [9] |
Table 2: Recommended Storage Conditions and Stability
| Parameter | Recommendation | Notes | Reference |
| Long-Term Storage Temperature | -20°C | Ensures stability for at least 4 years. | [1] |
| Short-Term Storage Temperature | Room Temperature | For periods of less than 2 weeks. | |
| Humidity | Store in a dry place. | General recommendation for solid chemical storage. | [10] |
| Light Exposure | Protect from light. | Store in an opaque container. | |
| Atmosphere | Store under nitrogen if possible for enhanced stability. | [1] | |
| Stability in Aqueous Solution | A 5% degradation was observed after one week at 70°C. | Highlights the need for proper storage of solutions. | [2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assay
This protocol is based on a validated stability-indicating method to separate this compound from its degradation products.[1][5]
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Column: Zorbax SB CN (150 × 4.6 mm; 5 μm) or equivalent cyanopropyl-bonded stationary phase.[1][5]
2. Mobile Phase Preparation:
-
Prepare a buffer solution of potassium dihydrogen phosphate (0.025 M) and sodium 1-butane sulfonate (0.025 M), adjusted to pH 6.0.
-
The mobile phase consists of a gradient elution with acetonitrile and the prepared buffer.
3. Standard Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to obtain a final concentration of approximately 10 µg/mL.
4. Sample Solution Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration of 10 µg/mL.
-
Filter the solution through a 0.45 µm membrane filter before injection.
5. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 258 nm[1]
-
Column Temperature: Ambient
6. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and demonstrate the specificity of the stability-indicating HPLC method.[11][12]
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
3. Oxidation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Analyze by HPLC.
4. Thermal Degradation:
-
Place the solid this compound in a hot air oven at 80°C for 48 hours.
-
Dissolve the heat-stressed solid in the mobile phase for HPLC analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound (in a transparent container) to a combination of UV and visible light in a photostability chamber. The total exposure should not be less than 1.2 million lux hours and 200 watt-hours per square meter.[12]
-
Analyze the solution by HPLC.
Troubleshooting Guides
General Handling and Storage Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound appears discolored or clumpy. | - Moisture absorption.- Thermal degradation. | - Ensure the container is tightly sealed and stored in a desiccator if necessary.- Verify storage temperature is consistently at -20°C for long-term storage. |
| Difficulty dissolving the compound. | - Use of an inappropriate solvent.- Insufficient mixing or sonication. | - Refer to the solubility table (Table 1) and select an appropriate solvent.- Use ultrasonication to aid dissolution, particularly for DMSO solutions. |
| Inconsistent experimental results. | - Degradation of the stock solution.- Inaccurate weighing. | - Prepare fresh stock solutions regularly and store them appropriately (protected from light, at a low temperature).- Use a calibrated analytical balance and ensure proper weighing technique. |
HPLC Analysis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No peaks or very small peaks observed. | - No injection or incorrect injection volume.- Detector lamp is off.- Mobile phase flow is interrupted. | - Check the autosampler and syringe for proper operation.- Ensure the detector lamp is on and has sufficient energy.- Check for leaks in the system and ensure the pump is delivering the mobile phase at the set flow rate. |
| Peak fronting or tailing. | - Column overload.- Column contamination or degradation. | - Reduce the concentration of the sample solution.- Flush the column with a strong solvent or replace the column if necessary. |
| Drifting baseline. | - Column temperature fluctuations.- Contamination in the mobile phase or detector flow cell. | - Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and flush the system and detector cell. |
| Ghost peaks appear in the chromatogram. | - Contamination from the sample, solvent, or system.- Carryover from a previous injection. | - Run a blank injection of the mobile phase to identify the source of contamination.- Implement a needle wash step in the injection sequence. |
| Split peaks. | - Contamination at the column inlet.- Sample solvent is incompatible with the mobile phase. | - Reverse and flush the column. If the problem persists, replace the column.- Dissolve the sample in the mobile phase whenever possible. |
Visualizations
Caption: Mechanism of action of this compound as a histamine H1 receptor antagonist.
Caption: Workflow for the HPLC analysis of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. What are the side effects of Dimetindene Maleate? [synapse.patsnap.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. realab.ua [realab.ua]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. fda.gov.ph [fda.gov.ph]
- 11. Dimethindene maleate in the treatment of sunburn. A double-blind, placebo-controlled pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Validation & Comparative
An In Vitro Comparison of (R)-(+)-Dimethindene Maleate and Cetirizine for Researchers
A comprehensive analysis of the preclinical characteristics of two prominent antihistamines, (R)-(+)-Dimethindene maleate and Cetirizine, is presented for researchers, scientists, and drug development professionals. This guide delves into their in vitro performance, offering a side-by-side comparison of their biochemical and cellular activities supported by experimental data.
(R)-(+)-Dimethindene, a first-generation antihistamine, and Cetirizine, a second-generation agent, are both widely utilized for the symptomatic relief of allergic conditions. Their primary mechanism of action involves the blockade of the histamine H1 receptor. However, their in vitro profiles exhibit distinct characteristics in terms of receptor binding affinity, mast cell stabilization, and anti-inflammatory effects. This guide aims to provide a detailed comparative overview based on available scientific literature.
Quantitative Comparison of In Vitro Activities
To facilitate a clear comparison, the following tables summarize the key quantitative data for this compound and Cetirizine.
| Parameter | This compound | Cetirizine | Reference |
| Histamine H1 Receptor Binding Affinity (Ki) | 1.5 nM | 6 nM (racemic), 3 nM (levocetirizine) | [1][2] |
Table 1: Histamine H1 Receptor Binding Affinity. A lower Ki value indicates a higher binding affinity.
| Parameter | This compound | Cetirizine | Reference |
| Mast Cell Stabilization | Weak histamine releaser; inhibits anti-IgE-induced histamine release | Potently inhibits degranulation at 100 µM and 1 mM | [3] |
Table 2: Mast Cell Stabilization Activity. This table provides a qualitative comparison of the mast cell stabilizing effects.
| Parameter | This compound | Cetirizine | Reference |
| Anti-Inflammatory Effects (In Vitro) | Decreases pro-inflammatory cytokine expression via NF-κB pathway | Reduces release of IL-4, IL-8; Inhibits MIF, MIP-2, and eotaxin | [4][5][6] |
Table 3: Anti-Inflammatory Effects. This table summarizes the known in vitro anti-inflammatory mechanisms.
Mechanism of Action: A Visual Representation
The primary mechanism of action for both antihistamines involves competitive antagonism of the histamine H1 receptor, which in turn mitigates the downstream effects of histamine signaling.
Caption: Antihistamine Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to aid in the replication and validation of these findings.
Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Membranes from cells expressing the human histamine H1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]mepyramine.
-
Test Compounds: this compound and Cetirizine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, [³H]mepyramine (at a concentration close to its Kd), and varying concentrations of the test compound or vehicle.
-
Incubate the mixture at 25°C for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: H1 Receptor Binding Assay Workflow.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay measures the ability of a compound to inhibit the release of β-hexosaminidase, a granular enzyme, from activated mast cells, which is an indicator of mast cell stabilization.
Materials:
-
Mast Cells: Rat basophilic leukemia (RBL-2H3) cells or primary mast cells.
-
Sensitizing Agent: Anti-DNP IgE.
-
Activating Agent: DNP-HSA (antigen).
-
Test Compounds: this compound and Cetirizine.
-
Assay Buffer: Tyrode's buffer.
-
Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
-
Stop Solution: 0.1 M carbonate buffer.
-
Lysis Buffer: 0.1% Triton X-100.
-
Microplate reader.
Procedure:
-
Cell Culture and Sensitization: Culture mast cells in a 96-well plate and sensitize them with anti-DNP IgE overnight.
-
Pre-incubation: Wash the cells and pre-incubate with varying concentrations of the test compound or vehicle for a specified time (e.g., 30 minutes).
-
Activation: Stimulate the cells with DNP-HSA to induce degranulation. Include a positive control (antigen alone) and a negative control (buffer alone).
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Enzyme Assay:
-
To measure released β-hexosaminidase, incubate the supernatant with the pNAG substrate.
-
To measure total cellular β-hexosaminidase, lyse the remaining cells with lysis buffer and incubate the lysate with the pNAG substrate.
-
-
Stop the reaction with the stop solution and measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition. Determine the concentration of the test compound that inhibits 50% of the antigen-induced release (IC50).
Caption: Mast Cell Degranulation Assay Workflow.
Concluding Remarks
This guide provides a comparative in vitro analysis of this compound and Cetirizine. The data indicates that while both are effective H1 receptor antagonists, this compound exhibits a higher binding affinity. Cetirizine, on the other hand, has demonstrated more potent mast cell-stabilizing and broader anti-inflammatory effects in vitro. The provided experimental protocols serve as a resource for further investigation and validation of these findings. It is important to note that in vitro results may not always directly translate to clinical efficacy, and further in vivo studies are necessary to fully elucidate the therapeutic potential of these compounds.
References
- 1. Effects of dimethindene maleate (Fenistil®) on histaminic, muscarinic and serotoninergic receptor systems | Semantic Scholar [semanticscholar.org]
- 2. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cetirizine more potently exerts mast cell-stabilizing property than diphenhydramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimetindene H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cetirizine reduces cytokines and inflammatory cells in children with perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cetirizine, an H1-receptor antagonist, suppresses the expression of macrophage migration inhibitory factor: its potential anti-inflammatory action - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating H1 Receptor Binding Assays: A Comparative Guide to (R)-(+)-Dimethindene Maleate and Other Antagonists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (R)-(+)-Dimethindene maleate and other antagonists for validating histamine H1 receptor binding assays. Detailed experimental protocols, quantitative data, and signaling pathway visualizations are included to support robust assay development and interpretation.
Introduction to H1 Receptor Binding Assay Validation
The histamine H1 receptor, a G-protein coupled receptor (GPCR), is a key target in the development of drugs for allergic conditions. Validating the binding of novel compounds to this receptor is a critical step in the drug discovery process. Radioligand binding assays are a common method used to determine the affinity of a test compound for a specific receptor. This guide focuses on the use of this compound as a validation tool for H1 receptor binding assays and compares its performance with other common H1 antagonists.
(R)-(+)-Dimethindene is the less active enantiomer of the potent H1 antagonist Dimethindene.[1] While the racemate and the (S)-(-) isomer exhibit high affinity, the (R)-(+) isomer is approximately 30 times less potent, making it a useful negative control or a tool to investigate stereospecific binding interactions.[1]
Comparative Analysis of H1 Receptor Antagonists
The binding affinity of various H1 receptor antagonists is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Compound | Isomer | Ki (nM) | Generation |
| Dimethindene maleate (racemic) | racemate | 1.5[2] | First |
| (S)-(-)-Dimethindene maleate | Levorotatory | ~1.5 (estimated to be slightly more potent than racemic)[1] | First |
| This compound | Dextrorotatory | ~45 (estimated to be ~30x less potent than racemic)[1] | First |
| Mepyramine (Pyrilamine) | - | 1.0 - 5.6[3][4] | First |
| Diphenhydramine | - | 10 - 50[3] | First |
| Chlorpheniramine | - | 0.4 - 3.2[3] | First |
| Cetirizine | Racemate | 2.5 - 6.3[3] | Second |
| Loratadine | - | 25 - 50[3] | Second |
| Desloratadine | - | 0.5 - 2.0[3] | Second |
| Fexofenadine | - | 10 - 100[3] | Second |
| Astemizole | - | 0.2 - 0.8[3] | Second |
| Terfenadine | - | 1.0 - 5.0[3] | Second |
Experimental Protocols
A standard method for determining the binding affinity of a compound to the H1 receptor is a competitive radioligand binding assay using [3H]-mepyramine.
Materials
-
Membrane Preparation: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-mepyramine.
-
Test Compound: this compound or other H1 antagonists.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mepyramine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Fluid.
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of diluted test compound or buffer (for total binding) or non-specific binding control.
-
50 µL of [3H]-mepyramine (at a concentration close to its Kd).
-
100 µL of H1 receptor membrane preparation.
-
-
Incubation: Incubate the plates for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of a high concentration of a known antagonist) from the total binding (counts with buffer only) and from the binding in the presence of the test compound.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: From the competition curve, determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizing Key Processes
H1 Receptor Signaling Pathway
The histamine H1 receptor is coupled to the Gq/11 family of G-proteins.[5] Upon histamine binding, the receptor activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), leading to various cellular responses.
References
Cross-Reactivity Profile of (R)-(+)-Dimethindene Maleate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of dimethindene maleate, a first-generation antihistamine. It is important to note that commercially available dimethindene maleate is a racemic mixture. The antihistaminic activity primarily resides in the (R)-(-)-enantiomer, while the (S)-(+)-enantiomer exhibits notable affinity for muscarinic receptors. The user's request for "(R)-(+)-Dimethindene maleate" appears to be a typographical error, and this guide will focus on the pharmacologically relevant enantiomers, (R)-(-)-dimethindene and (S)-(+)-dimethindene, as well as the racemic mixture.
This document summarizes available quantitative data, details experimental protocols for key assays, and presents visual diagrams of relevant pathways and workflows to offer a clear comparison of dimethindene's receptor interaction profile with other compounds.
Executive Summary
Dimethindene is a potent and selective antagonist of the histamine H1 receptor, with the (R)-(-)-enantiomer being the eutomer for this activity. Significant cross-reactivity has been observed with muscarinic acetylcholine receptors, primarily attributed to the (S)-(+)-enantiomer, which is a potent M2-selective antagonist with lower affinity for M1, M3, and M4 subtypes. Available data suggests a very low affinity for serotonin receptors and no significant interaction with histamine H2 or H3 receptors. Comprehensive quantitative data on its interaction with adrenergic and dopaminergic receptor subtypes is limited in publicly available literature.
Comparative Receptor Binding Profiles
The following tables summarize the binding affinities (pKi) and functional antagonism (pA2) of dimethindene enantiomers and the racemic mixture at various receptors. For comparison, data for other common antihistamines are included where available.
Table 1: Histamine Receptor Affinity
| Compound | Receptor | pKi | pA2 |
| (R)-(-)-Dimethindene | H1 | - | 9.42 [1] |
| (S)-(+)-Dimethindene | H1 | - | 7.48[1] |
| Racemic Dimethindene | H1 | 8.82 (Ki = 1.5 nM)[2] | 9.33[2] |
| Racemic Dimethindene | H2 | No effect | - |
| Racemic Dimethindene | H3 | No effect | - |
Table 2: Muscarinic Receptor Affinity
| Compound | Receptor | pKi | pA2 |
| (S)-(+)-Dimethindene | M1 | 7.08 [1] | 6.83 / 6.36 [1] |
| (S)-(+)-Dimethindene | M2 | 7.78 [1] | 7.86 / 7.74 [1] |
| (S)-(+)-Dimethindene | M3 | 6.70 [1] | 6.92 / 6.96 [1] |
| (S)-(+)-Dimethindene | M4 | 7.00 [1] | - |
| (R)-(-)-Dimethindene | M1, M2, M3, M4 | Lower affinity (up to 41-fold less potent than (S)-enantiomer)[1] | - |
| Racemic Dimethindene | M1 (using ³H-pirenzepine) | 7.19 (Ki = 6.4 x 10⁻⁸ M)[2] | 6.7 (on carbachol-stimulated ileum)[2] |
Table 3: Serotonin, Adrenergic, and Dopaminergic Receptor Affinity
| Compound | Receptor Family | Affinity |
| Racemic Dimethindene | Serotonin | Very low affinity[2] |
| Dimethindene Enantiomers | Adrenergic | Data not available in public literature |
| Dimethindene Enantiomers | Dopaminergic | Data not available in public literature |
Table 4: Comparative Antihistaminic Activity (In Vivo)
| Compound (Dose) | Inhibition of Histamine-Induced Weal Area | Inhibition of Histamine-Induced Flare Area |
| Dimethindene Maleate (6 mg) | 28.8% | 39.1% |
| Chlorpheniramine Maleate (12 mg) | Significantly less than 6 mg Dimethindene | Significantly less than 6 mg Dimethindene |
| Dimethindene Maleate (3 mg) | Significant reduction vs. placebo | Significant reduction vs. placebo |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Protocol for Muscarinic Receptor Binding Assays using CHO Cell Membranes:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably transfected with the human muscarinic receptor subtype of interest (M1, M2, M3, or M4) are cultured to confluence.
-
Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added:
-
Cell membrane preparation.
-
A fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]NMS).
-
Varying concentrations of the unlabeled test compound (e.g., (S)-(+)-dimethindene).
-
-
Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine).
-
The plates are incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Objective: To determine the functional antagonist activity (pA2) of a test compound.
General Protocol for Guinea Pig Ileum Contraction Assay (Histamine H1 Antagonism):
-
Tissue Preparation:
-
A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
One end of the ileum segment is fixed, and the other is attached to an isometric force transducer to record contractions.
-
-
Assay Procedure (Schild Analysis):
-
After an equilibration period, cumulative concentration-response curves to a histamine agonist are generated.
-
The tissue is then washed and incubated with a fixed concentration of the antagonist (e.g., (R)-(-)-dimethindene) for a predetermined time.
-
A second cumulative concentration-response curve to the histamine agonist is then obtained in the presence of the antagonist.
-
This process is repeated with increasing concentrations of the antagonist.
-
-
Data Analysis:
-
The dose ratio (the ratio of the agonist concentration producing a 50% maximal response in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.
-
The pA2 value is determined as the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from unity suggests competitive antagonism.
-
Visualizations
Caption: Signaling pathway of the Histamine H1 receptor and the antagonistic action of (R)-(-)-Dimethindene.
References
In Vivo Efficacy of Dimethindene Enantiomers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Dimethindene, a first-generation antihistamine, is a chiral compound existing as a racemic mixture of two enantiomers: (R)-(-)-dimethindene and (S)-(+)-dimethindene. This guide provides a comparative in vivo efficacy analysis of these enantiomers, supported by experimental data, to elucidate their distinct pharmacological profiles. The primary antihistaminic activity of dimethindene is attributed to the (R)-(-)-enantiomer, which acts as a potent histamine H1 receptor antagonist.[1][2][3] In contrast, the (S)-(+)-enantiomer exhibits significantly weaker antihistaminic effects but displays potent antagonist activity at M2-selective muscarinic receptors.[1][2]
Quantitative Efficacy Comparison
The following table summarizes the quantitative data from in vivo and ex vivo studies, highlighting the differential potency of dimethindene enantiomers at the histamine H1 receptor.
| Parameter | (R)-(-)-Dimethindene | (S)-(+)-Dimethindene | Fold Difference | Test System | Reference |
| pA2 | 9.3 | 7.7 | ~30x more potent | Histamine-stimulated guinea pig ileum | [3][4][5] |
| Antihistaminic Activity | Active | Activity not different from placebo | - | Histamine-induced wheal and flare in humans | [4] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Experimental Protocols
Histamine-Induced Wheal and Flare Test in Humans
This clinical model assesses the in vivo efficacy of antihistamines in suppressing histamine-mediated cutaneous reactions.
Methodology:
-
Subject Enrollment: Healthy volunteers are enrolled in a double-blind, placebo-controlled, crossover study.[4]
-
Drug Administration: A single oral dose of the test compound ((R)-(-)-dimethindene, (S)-(+)-dimethindene, racemic dimethindene, or placebo) is administered.[4]
-
Histamine Challenge: At specified time points post-administration, a fixed concentration of histamine is injected intradermally into the forearm.
-
Measurement: The resulting wheal (raised, edematous area) and flare (surrounding erythema) areas are traced and measured using planimetry at regular intervals.[4]
-
Data Analysis: The percentage reduction in wheal and flare areas for each treatment group is calculated relative to placebo to determine the antihistaminic effect.
Histamine-Stimulated Guinea Pig Ileum Contraction
This ex vivo model is a classical pharmacological preparation for quantifying the potency of histamine H1 receptor antagonists.
Methodology:
-
Tissue Preparation: A segment of the ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Contraction Induction: Cumulative concentrations of histamine are added to the organ bath to induce smooth muscle contraction, and a concentration-response curve is established.
-
Antagonist Incubation: The tissue is then incubated with a fixed concentration of the antagonist ((R)-(-)-dimethindene or (S)-(+)-dimethindene) for a predetermined period.
-
Second Histamine Challenge: The histamine concentration-response curve is re-established in the presence of the antagonist.
-
Data Analysis: The rightward shift in the histamine concentration-response curve caused by the antagonist is used to calculate the pA2 value, providing a quantitative measure of its potency.[3][5]
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying mechanism of action, the following diagrams are provided.
Caption: In Vivo and Ex Vivo Efficacy Evaluation Workflow.
Caption: Histamine H1 Receptor Signaling Pathway.
Conclusion
The in vivo and ex vivo data consistently demonstrate that the antihistaminic efficacy of dimethindene resides almost exclusively in its (R)-(-)-enantiomer. This enantiomer is a potent histamine H1 receptor antagonist, approximately 30 times more potent than its (S)-(+)-counterpart. The (S)-(+)-enantiomer is largely inactive at the H1 receptor in vivo. These findings are critical for researchers and drug development professionals in the context of chiral switching and the development of more selective and potent antihistaminic agents with potentially improved therapeutic profiles.
References
- 1. Efficacy and tolerability of intranasally applied dimetindene maleate solution versus placebo in the treatment of seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of intranasally applied dimethindene maleate solution as spray in adult volunteers with symptoms of seasonal allergic rhinitis in the Vienna challenge chamber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of First and Second-Generation Antihistamines for Research Applications
A comprehensive guide for researchers, scientists, and drug development professionals on the key differentiators between first and second-generation antihistamines, supported by experimental data and detailed methodologies.
First and second-generation antihistamines represent two distinct classes of histamine H1 receptor antagonists, primarily distinguished by their pharmacokinetic and pharmacodynamic profiles. The evolution from first to second-generation drugs was driven by the need to mitigate the sedative and anticholinergic side effects associated with the earlier compounds. This guide provides a detailed comparative analysis of these two generations, focusing on their mechanism of action, receptor selectivity, sedative effects, and the experimental protocols used to evaluate these characteristics.
Mechanism of Action: A Tale of Two Brains
The fundamental difference between first and second-generation antihistamines lies in their ability to cross the blood-brain barrier (BBB). First-generation antihistamines are lipophilic molecules that readily penetrate the central nervous system (CNS).[1][2] Once in the brain, they antagonize H1 receptors, leading to the characteristic sedative effects.[1][2] In contrast, second-generation antihistamines are generally more lipophobic and are substrates for P-glycoprotein, an efflux transporter at the BBB, which actively removes them from the CNS.[3] This results in significantly lower central H1 receptor occupancy and a non-sedating profile.[3]
Both generations of antihistamines act as inverse agonists at the H1 receptor. This means that in addition to blocking the action of histamine, they also reduce the basal activity of the receptor.[4] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC).[5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the physiological effects of an allergic response.[5][7]
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data comparing first and second-generation antihistamines.
Table 1: Receptor Binding Affinity (Ki, nM)
| Antihistamine | Generation | Histamine H1 | Muscarinic M1 | α1-Adrenergic | Serotonin 5-HT2A |
| Diphenhydramine | First | 16 | 130 | 760 | 310 |
| Chlorpheniramine | First | 3.2 | 2,800 | 610 | 230 |
| Hydroxyzine | First | 2 | 4,500 | 50 | 14 |
| Cetirizine | Second | 6 | >10,000 | >10,000 | >10,000 |
| Loratadine | Second | 26 | >10,000 | >10,000 | >10,000 |
| Fexofenadine | Second | 10 | >10,000 | >10,000 | >10,000 |
| Desloratadine | Second | 0.4 | >10,000 | >10,000 | >10,000 |
Note: Lower Ki values indicate higher binding affinity. Data compiled from various sources.[4][8][9][10][11]
Table 2: Central Nervous System Effects
| Antihistamine | Generation | Brain H1 Receptor Occupancy (%) at Therapeutic Doses | Sedation Potential |
| Diphenhydramine | First | 49 - 74 | High |
| Hydroxyzine | First | ~68 | High |
| Cetirizine | Second | 12.6 - 25.2 | Low to Moderate |
| Loratadine | Second | ~10 | Low |
| Fexofenadine | Second | <1 | Very Low |
| Levocetirizine | Second | ~8 | Low |
Data from Positron Emission Tomography (PET) studies.[8][12]
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a typical competitive radioligand binding assay to determine the binding affinity of a test compound for the histamine H1 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the human histamine H1 receptor.
Materials:
-
Membrane preparations from cells expressing the human histamine H1 receptor (e.g., HEK293 cells).
-
Radioligand: [³H]-mepyramine (a potent H1 antagonist).
-
Test compounds (first and second-generation antihistamines).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the membrane preparation, the radioligand ([³H]-mepyramine) at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[13][14][15]
Driving Simulator Study
This protocol describes a standardized driving simulator study to assess the sedative effects of antihistamines.
Objective: To evaluate the impact of an antihistamine on driving performance and cognitive function.
Participants: Healthy, licensed drivers with normal vision.
Apparatus: A high-fidelity driving simulator capable of recording various driving parameters.
Procedure:
-
Baseline Assessment: Participants undergo a baseline driving assessment in the simulator to familiarize themselves with the equipment and to establish their normal driving performance.
-
Drug Administration: In a double-blind, placebo-controlled, crossover design, participants receive a single dose of the test antihistamine, a positive control (a known sedating drug like a first-generation antihistamine), or a placebo.
-
Driving Simulation: At a time corresponding to the peak plasma concentration of the drug, participants perform a standardized driving scenario in the simulator. The scenario should include a variety of driving tasks, such as lane-keeping, car-following, and responding to unexpected events.
-
Performance Measures: Key driving performance parameters are recorded, including:
-
Standard Deviation of Lateral Position (SDLP): A measure of weaving.
-
Steering Wheel Variability: The degree of steering adjustments.
-
Reaction Time: Time to respond to critical events.
-
Speed and Headway Variability: Consistency in maintaining speed and distance from the car ahead.
-
-
Subjective Assessments: Participants complete subjective questionnaires, such as the Stanford Sleepiness Scale, to assess their perceived level of drowsiness.
-
Data Analysis: Driving performance data and subjective sleepiness scores are compared between the different treatment conditions (test drug, positive control, and placebo) using appropriate statistical methods.[3][16][17]
Conclusion
The development of second-generation antihistamines marked a significant advancement in the treatment of allergic conditions by offering a much-improved safety profile, primarily due to their reduced penetration of the central nervous system. For researchers and drug development professionals, understanding the distinct pharmacological properties of each generation is crucial for selecting the appropriate tool for their studies. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of existing and novel antihistaminic compounds. The quantitative data presented clearly illustrates the superior selectivity and reduced sedative potential of second-generation agents, making them the preferred choice for most clinical applications.
References
- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 2. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 3. Protocol for the development and validation of a driving simulator for evaluating the influence of drugs on driving performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Cetirizine - Wikipedia [en.wikipedia.org]
- 9. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of (R)-(+)-Dimethindene Maleate and Chlorpheniramine for H1 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two first-generation histamine H1 receptor antagonists: (R)-(+)-Dimethindene maleate and chlorpheniramine. Both compounds are established antihistamines, but a detailed analysis of their relative performance is crucial for informed research and development decisions. This document synthesizes available head-to-head clinical data, receptor binding affinities, and sedative effect profiles to offer a clear comparative overview.
Executive Summary
This compound and chlorpheniramine are both potent antagonists of the histamine H1 receptor, effectively reducing allergic reactions. Clinical evidence from a head-to-head study on histamine-induced weal and flare suggests that dimethindene maleate may offer superior efficacy in this model. Furthermore, studies on the sedative properties of the enantiomers of both compounds indicate that the active enantiomer of dimethindene, (-)-dimethindene, induces drowsiness, similar to the active enantiomer of chlorpheniramine, (+)-chlorpheniramine. However, another study noted differences in their electroencephalogram (EEG) profiles and impact on reaction times, suggesting nuances in their central nervous system effects. While direct, comparative pharmacokinetic data is limited, this guide presents the available evidence to facilitate a thorough evaluation of these two compounds.
Data Presentation
Table 1: In Vivo Efficacy - Inhibition of Histamine-Induced Weal and Flare
A randomized, crossover study involving 60 healthy volunteers compared the antihistaminic activity of oral dimethindene maleate and chlorpheniramine maleate. The following table summarizes the mean percentage reduction in weal and flare areas induced by intradermal histamine injection.[1][2]
| Treatment (Oral Dose) | Mean Weal Area Reduction (%) | Mean Flare Area Reduction (%) |
| Placebo | - | - |
| Dimethindene Maleate (3 mg) | Significant reduction (p < 0.001 vs placebo) | Significant reduction (p < 0.001 vs placebo) |
| Dimethindene Maleate (6 mg) | 28.8% | 39.1% |
| Chlorpheniramine Maleate (12 mg) | Significant reduction (p < 0.001 vs placebo) | Significant reduction (p < 0.05 vs placebo) |
Note: The 6 mg dose of dimethindene maleate showed a significantly greater reduction in weal area compared to 12 mg of chlorpheniramine maleate (p < 0.01).[1]
Table 2: Receptor Binding Affinity for Histamine H1 Receptor
| Compound | Receptor | Ki (nM) | Source |
| Dimethindene Maleate | Histamine H1 (guinea-pig cerebral cortex) | 1.5 | Sautel et al., 1992[3] |
| (+)-Chlorpheniramine | Histamine H1 (guinea pig lung membranes) | 3.5 (in buffer) | Du et al., 1995 |
Table 3: Comparative Sedative Effects of Enantiomers
A study in 6 healthy adults investigated the sedative effects of the enantiomers of dimethindene and chlorpheniramine. Sedation was assessed by measuring daytime sleep latencies.[4]
| Compound (Oral Dose) | Effect on Daytime Sleep Latency | Subjective Feeling of Sleepiness |
| Placebo | No significant change | - |
| (+)-Chlorpheniramine (10 mg) | Reduced | Increased |
| (-)-Chlorpheniramine (10 mg) | No significant change | No significant change |
| (-)-Dimethindene (5 mg) | Reduced | Increased |
| (+)-Dimethindene (5 mg) | No significant change | No significant change |
Note: The enantiomers with high affinity for the H1 receptor, (+)-chlorpheniramine and (-)-dimethindene, were associated with sedative effects.[4]
Experimental Protocols
In Vivo Histamine-Induced Weal and Flare Inhibition Assay
This protocol is based on the methodology of the head-to-head clinical trial comparing dimethindene maleate and chlorpheniramine maleate.[1][2]
Objective: To assess the in vivo antihistaminic activity of test compounds by measuring their ability to inhibit histamine-induced weal and flare formation on the skin.
Subjects: Healthy adult volunteers with no history of significant allergies or skin conditions.
Procedure:
-
Baseline Measurement: A baseline histamine response is established for each subject by intradermal injection of a standardized dose of histamine (e.g., 2 µg) on the forearm.
-
Drug Administration: Subjects are administered a single oral dose of the test compound (dimethindene maleate or chlorpheniramine) or placebo in a randomized, crossover design with a sufficient washout period between treatments.
-
Histamine Challenge: At a predetermined time point after drug administration (e.g., 4 hours), subjects receive another intradermal injection of histamine at a different site on the forearm.
-
Measurement of Weal and Flare: After a set time (e.g., 15 minutes) following the histamine challenge, the areas of the resulting weal (raised, edematous lesion) and flare (surrounding erythema) are traced and measured.
-
Data Analysis: The percentage reduction in weal and flare areas for each active treatment is calculated relative to the placebo response. Statistical analysis is performed to determine the significance of the observed differences.
Competitive Radioligand Binding Assay for Histamine H1 Receptor
This is a generalized protocol for determining the binding affinity of a test compound for the histamine H1 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the histamine H1 receptor through competitive binding with a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes prepared from cells or tissues expressing the histamine H1 receptor (e.g., guinea pig cerebral cortex, HEK293 cells transfected with the human H1 receptor).
-
Radioligand: A tritiated H1 receptor antagonist, typically [³H]mepyramine.
-
Test Compound: this compound or chlorpheniramine.
-
Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., mianserin) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail and Counter.
Procedure:
-
Incubation: A constant concentration of the radioligand and varying concentrations of the test compound are incubated with the receptor preparation in the assay buffer. A parallel set of tubes containing the radioligand and the non-specific binding control is also prepared.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 25°C for 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: Histamine H1 Receptor Signaling Pathway and Antihistamine Inhibition.
Caption: Experimental Workflow for a Crossover In Vivo Antihistamine Study.
References
- 1. Comparative effect of dimethindene maleate and chlorpheniramine maleate on histamine-induced weal and flare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Effect of Dimethindene Maleate and Chlorpheniramine Maleate on Histamine-Induced Weal and Flare | Semantic Scholar [semanticscholar.org]
- 3. Effects of dimethindene maleate (Fenistil®) on histaminic, muscarinic and serotoninergic receptor systems | Semantic Scholar [semanticscholar.org]
- 4. Sedation and histamine H1-receptor antagonism: studies in man with the enantiomers of chlorpheniramine and dimethindene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: (R)-(+)-Dimethindene Maleate Versus Novel H1 Antagonists
This guide provides a comprehensive benchmark of the first-generation H1 antagonist, (R)-(+)-Dimethindene maleate, against a selection of novel second-generation antagonists. It is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of pharmacodynamic and pharmacokinetic properties, supported by experimental data and detailed methodologies.
Introduction to Histamine H1 Antagonists
Histamine H1 receptor antagonists, commonly known as antihistamines, are a class of drugs that block the action of histamine at the H1 receptor.[1] Histamine, a key mediator in allergic reactions, binds to H1 receptors to produce effects like vasodilation, increased vascular permeability, and sensory nerve stimulation, leading to symptoms of allergy such as itching, sneezing, and swelling.[2][3]
First-generation H1 antagonists, such as Dimethindene, were developed decades ago. While effective, their use is often limited by side effects, primarily sedation, due to their ability to cross the blood-brain barrier.[4][5] In contrast, second-generation antagonists were designed to be more selective for peripheral H1 receptors with lower penetration into the central nervous system, thus reducing sedative effects.[5][6][7] This guide benchmarks this compound against three novel second-generation antagonists: Bilastine, Rupatadine, and Olopatadine.
(R)-(+)-Dimethindene is the active enantiomer of the racemic mixture Dimethindene, responsible for its H1 receptor binding activity.[8][9] Bilastine is a highly selective H1 antagonist with a rapid onset of action.[10][11] Rupatadine is unique due to its dual antagonism of both histamine H1 receptors and platelet-activating factor (PAF) receptors.[12][13][14] Olopatadine is a selective H1 antagonist that also exhibits mast cell-stabilizing properties, inhibiting the release of histamine.[15][16][17]
Data Presentation: Comparative Analysis
The following tables summarize the key pharmacodynamic, pharmacokinetic, and clinical properties of the selected H1 antagonists.
Table 1: Pharmacodynamic Properties
| Parameter | This compound | Bilastine | Rupatadine | Olopatadine |
| Mechanism of Action | Selective H1 receptor antagonist.[8][9] | Selective H1 receptor antagonist (inverse agonist).[10][18][19] | Dual H1 receptor and Platelet-Activating Factor (PAF) receptor antagonist.[3][13][14] | Selective H1 receptor antagonist and mast cell stabilizer.[15][16][20] |
| Binding Affinity (Ki) | Strong affinity for H1-receptors.[21] | 64 nM[10][11] | High affinity, comparable to loratadine and terfenadine.[22] | High selectivity for H1 receptors.[15] |
| Receptor Selectivity | Also shows affinity for muscarinic receptors.[8][23] | High specificity for H1-receptors with negligible affinity for other receptors.[19] | Selective for H1 and PAF receptors.[13] | Devoid of effects on alpha-adrenergic, dopamine, and muscarinic receptors.[24] |
| Anti-inflammatory Action | Standard antihistaminic action. | Inhibits the release of histamine, IL-4, and TNF-α from mast cells.[19] | Inhibits mast cell degranulation and cytokine release.[13] | Inhibits release of inflammatory mediators from mast cells.[15][20] |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Bilastine | Rupatadine | Olopatadine |
| Bioavailability | ~60% (oral)[19] | Information not readily available. | Subject to significant presystemic metabolism.[22] | Low systemic absorption after ocular administration. |
| Tmax (Time to Peak Plasma Conc.) | ~2 hours | ~1.13 - 1.3 hours[10][19] | ~1 hour[14] | ~2 hours (ocular administration)[15] |
| Half-life (t½) | ~6-8 hours[21] | ~14.5 hours[11][25] | 5.9 hours (adults)[13][14] | Information not readily available for systemic use. |
| Metabolism | Primarily metabolized in the liver.[2] | Does not undergo significant metabolism.[10] | Metabolized by CYP3A4.[12][14] | Information not readily available. |
| Protein Binding | Information not readily available. | 84-90%[10][11] | 98.5-99%[12][22] | Information not readily available. |
Table 3: Clinical and Safety Profile
| Parameter | This compound | Bilastine | Rupatadine | Olopatadine |
| Generation | First | Second[11] | Second[13] | Second |
| Primary Indications | Allergic reactions, urticaria, pruritus, insect bites.[9] | Allergic rhinoconjunctivitis and urticaria.[11][18] | Allergic rhinitis and chronic urticaria.[13] | Allergic conjunctivitis and seasonal allergic rhinitis.[15][24] |
| Sedation | Yes, a common side effect.[2] | Minimal; non-sedating.[18][19] | Non-sedating, though somnolence can occur.[13] | Primarily local application; low systemic side effects. |
| Common Side Effects | Drowsiness, dry mouth.[2] | Headache, drowsiness, dizziness, fatigue (incidence similar to placebo).[18][19] | Somnolence, headache, fatigue.[13] | Ocular: Burning, dry eyes, headache. Nasal: Bitter taste.[24] |
| Cardiotoxicity | Not a primary concern. | No significant cardiovascular effects reported.[25] | No clinically relevant ECG changes reported.[22] | Not reported. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of H1 antagonists.
Radioligand Receptor Binding Assay (for Ki Determination)
Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Use a specific H1 receptor radioligand, such as [³H]-mepyramine.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., Dimethindene, Bilastine).
-
Incubation: Incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay (Calcium Mobilization for EC50/IC50)
Objective: To measure the functional potency of an antagonist in inhibiting histamine-induced cellular responses.
Methodology:
-
Cell Culture: Use a cell line endogenously or recombinantly expressing the H1 receptor, which couples to Gq/11 proteins, leading to an increase in intracellular calcium.[26]
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the H1 antagonist for a specified period.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of histamine (agonist).
-
Signal Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Plot the histamine-induced calcium response against the antagonist concentration to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the maximal histamine response.
Histamine-Induced Wheal and Flare Test (In Vivo Efficacy)
Objective: To assess the in vivo antihistaminic activity of a compound in human subjects.
Methodology:
-
Subject Enrollment: Recruit healthy volunteers.
-
Baseline Measurement: Induce a wheal and flare response by an intradermal injection of histamine at a specific site (e.g., forearm). Measure the resulting areas of the wheal and flare.
-
Drug Administration: Administer a single dose of the test H1 antagonist (e.g., 4 mg Dimethindene maleate) or placebo in a double-blind, crossover design.[21]
-
Post-Dose Challenge: At various time points after drug administration (e.g., 2, 5, 14, 24 hours), perform further histamine challenges at different skin sites.[21]
-
Measurement: Measure the areas of the resulting wheals and flares at each time point.
-
Data Analysis: Calculate the percentage inhibition of the wheal and flare areas at each time point compared to baseline and placebo. This provides information on the potency, onset, and duration of action of the antagonist. A strong inhibition of wheal and flare development indicates high efficacy.[21]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to H1 antagonist benchmarking.
Caption: H1 Receptor Signaling Pathway and Antagonist Blockade.
Caption: Experimental Workflow for H1 Antagonist Benchmarking.
Caption: Classification of Benchmarked H1 Antagonists.
References
- 1. H1 antagonist - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Dimetindene Maleate? [synapse.patsnap.com]
- 3. What is the mechanism of Rupatadine Fumarate? [synapse.patsnap.com]
- 4. Therapeutic advantages of third generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Second-Generation Histamine H1 Receptor Antagonists Suppress Delayed Rectifier K+-Channel Currents in Murine Thymocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Bilastine - Wikipedia [en.wikipedia.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Rupatadine - Wikipedia [en.wikipedia.org]
- 14. Rupatadine | C26H26ClN3 | CID 133017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Olopatadine | C21H23NO3 | CID 5281071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Olopatadine Hydrochloride? [synapse.patsnap.com]
- 18. Bilastine - Novel anti histamine drug for allergic rhinitis - IP Indian J Immunol Respir Med [ijirm.org]
- 19. Bilastine: new insight into antihistamine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comprehensive review of olopatadine: the molecule and its clinical entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect-kinetic characterization of dimethindene maleate following oral administration (Fenistil, Tropfen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of dimethindene maleate (Fenistil®) on histaminic, muscarinic and serotoninergic receptor systems | Semantic Scholar [semanticscholar.org]
- 24. Olopatadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 25. What is the mechanism of Bilastine? [synapse.patsnap.com]
- 26. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Potency of Dimethindene Maleate: A Comparative Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of dimethindene maleate, a first-generation H1 receptor antagonist, across various species. By summarizing key experimental data and detailing methodologies, this document aims to serve as a valuable resource for researchers in the fields of pharmacology and drug development.
Dimethindene maleate is a well-established antihistamine known for its high affinity for the H1 receptor.[1][2] Understanding its potency in different animal models is crucial for preclinical research and the extrapolation of efficacy data to human clinical trials. This guide synthesizes available data on its performance in guinea pigs, rabbits, and humans, highlighting its consistent efficacy in mitigating histamine-mediated responses.
Quantitative Comparison of Potency
The potency of dimethindene maleate has been evaluated in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data available, providing a basis for cross-species comparison.
| Species | Assay Model | Parameter | Value | Reference |
| Guinea Pig | Isolated Ileum Contraction | pA2 | 9.3 | [3] |
| Rabbit | Corneal Anesthesia | - | Exhibits local anesthetic activity | [4] |
| Human | Histamine-induced Wheal | - | 44% reduction in wheal area | [5] |
| Compound 48/80-induced Wheal | - | 43% reduction in wheal area | [5] | |
| Antigen-induced Wheal | - | 31% reduction in wheal area | [5] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathway of the Histamine H1 receptor and the antagonistic action of Dimethindene Maleate.
Caption: Workflow for determining the pA2 value of Dimethindene Maleate using the isolated guinea pig ileum assay.
Detailed Experimental Protocols
Guinea Pig Isolated Ileum Contraction Assay
This in vitro method is a classic pharmacological preparation for quantifying the potency of H1 receptor antagonists.
-
Tissue Preparation: A segment of the terminal ileum is isolated from a humanely euthanized guinea pig. The lumen is gently flushed with Tyrode's solution to remove intestinal contents.
-
Mounting: The ileum segment is suspended in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with carbogen (95% O2, 5% CO2). One end of the tissue is attached to a fixed hook, and the other is connected to an isotonic force transducer.
-
Equilibration: An initial tension is applied to the tissue, and it is allowed to equilibrate for a set period, with regular washing with fresh Tyrode's solution.
-
Concentration-Response Curve (CRC) of Histamine: A cumulative CRC for histamine is generated by adding increasing concentrations of histamine to the organ bath and recording the resulting contractions.
-
Antagonist Incubation: The tissue is washed, and a known concentration of dimethindene maleate is added to the organ bath and incubated for a specific duration.
-
Post-Antagonist CRC: A second histamine CRC is generated in the presence of dimethindene maleate.
-
Data Analysis: The magnitude of the rightward shift in the histamine CRC caused by dimethindene maleate is used to calculate the pA2 value, a measure of its antagonist potency.[3]
Rabbit Corneal Anesthesia Assay
This in vivo model assesses the local anesthetic properties of a compound.
-
Animal Preparation: Healthy rabbits are used for this assay. The corneal sensitivity of each rabbit is tested by gently touching the cornea with a fine filament (e.g., a horse hair) and observing the blink reflex.
-
Drug Administration: A solution of dimethindene maleate is applied topically to one eye, while the contralateral eye receives a control solution.
-
Assessment of Anesthesia: At predetermined time intervals after drug administration, the corneal reflex is re-tested. The absence of a blink reflex upon stimulation indicates local anesthesia.
-
Data Analysis: The duration and intensity of the local anesthetic effect are recorded and compared between the treated and control eyes.[4]
Human Histamine-induced Wheal and Flare Test
This is a standard in vivo method in clinical pharmacology to evaluate the efficacy of antihistamines in humans.
-
Subject Selection: Healthy volunteers or patients with a history of allergies are recruited for the study.
-
Baseline Measurement: The baseline skin reactivity is established by intradermal injection of a fixed concentration of histamine, and the resulting wheal and flare areas are measured.
-
Drug Administration: Subjects receive either dimethindene maleate (orally or topically) or a placebo in a double-blind, randomized manner.
-
Histamine Challenge: At various time points after drug administration, the histamine challenge is repeated at a different skin site.
-
Data Analysis: The areas of the wheal and flare are measured at each time point and compared between the active treatment and placebo groups to determine the percentage of inhibition.[5]
Conclusion
The available data indicates that dimethindene maleate is a potent H1 receptor antagonist across the species studied. Its high pA2 value in the guinea pig ileum assay is indicative of strong receptor binding affinity. In vivo, it demonstrates efficacy in reducing histamine-mediated skin reactions in humans and exhibits local anesthetic properties in rabbits. While direct comparative studies with standardized methodologies across multiple species are limited, the existing evidence consistently points to the significant antihistaminic activity of dimethindene maleate. Further research with head-to-head comparisons in various animal models would be beneficial for a more precise quantitative cross-species potency assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect-kinetic characterization of dimethindene maleate following oral administration (Fenistil, Tropfen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the local anaesthetic activity of dimetindene maleate by means of laser algesimetry in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of topical dimethindene maleate on weal reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-(+)-Dimethindene Maleate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
(R)-(+)-Dimethindene maleate, a potent H1 receptor antagonist, requires careful handling and disposal to ensure laboratory safety and environmental protection. This document provides procedural guidance for the proper disposal of this compound, aligning with established safety protocols and regulatory considerations.
Hazard Profile and Safety Summary
This compound is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a critical aspect of its disposal.[1][2] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.
Quantitative Data
The following table summarizes key quantitative data for this compound relevant to its handling and disposal.
| Property | Value |
| Molecular Formula | C₂₀H₂₄N₂ · C₄H₄O₄ |
| Molecular Weight | 408.5 g/mol |
| Appearance | White to almost white crystalline powder |
| Solubility | - DMSO: Sparingly soluble (1-10 mg/mL)- Methanol: Slightly soluble (0.1-1 mg/mL)- Water: Slightly soluble |
| Chemical Stability | Stable under recommended storage conditions.[3] |
| Degradation Profile | Stable in aqueous and acidic solutions, as well as under heating at 70°C. Significant degradation occurs under basic and oxidative conditions.[4] |
| Hazard Classifications | - Acute toxicity, oral (Category 4)- Hazardous to the aquatic environment, long-term hazard (Category 2)[1] |
Experimental Protocols for Disposal
While specific, validated protocols for the complete degradation of this compound for disposal are not extensively published, a suggested procedure based on its known chemical instability under basic and oxidative conditions is provided below. This procedure should be carried out in a fume hood with appropriate PPE.
Principle of Neutralization:
Based on forced degradation studies, this compound degrades under basic and oxidative conditions.[4] The following protocol utilizes these properties to break down the compound into likely less harmful substances before final disposal.
Materials:
-
Waste this compound (solid or in solution)
-
Sodium hydroxide (NaOH) solution (1M)
-
Sodium hypochlorite (bleach) solution (at least 5% available chlorine)
-
Stir plate and stir bar
-
Beaker of appropriate size
-
pH indicator strips
-
Sodium bisulfite or sodium thiosulfate (for quenching excess oxidant)
Procedure:
-
Preparation: If the waste is in a solid form, dissolve it in a minimal amount of a suitable solvent, such as water or methanol.
-
Basification: Place the beaker containing the this compound solution on a stir plate in a fume hood. Slowly add 1M sodium hydroxide solution while stirring until the pH of the solution is greater than 10, as confirmed with a pH strip.
-
Oxidation: While continuing to stir, slowly add an excess of sodium hypochlorite solution. A general guideline is to add a volume of bleach that is at least twice the volume of the initial dimethindene maleate solution.
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure maximum degradation.
-
Quenching Excess Oxidant: After the reaction period, test for the presence of excess oxidant using potassium iodide-starch paper. If oxidant is present, quench it by adding a solution of sodium bisulfite or sodium thiosulfate dropwise until the test paper no longer indicates the presence of an oxidant.
-
Neutralization: Neutralize the resulting solution by slowly adding a suitable acid (e.g., 1M hydrochloric acid) until the pH is between 6 and 8.
-
Final Disposal: The neutralized and quenched solution should be disposed of in accordance with local, state, and federal regulations for chemical waste.[1] It is advisable to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.[5][6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Regulatory Compliance
Disposal of this compound must adhere to all applicable local, state, and federal regulations.[1] In the United States, the Environmental Protection Agency (EPA) regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).[7] While this compound is not specifically listed as a P- or U-listed hazardous waste, its toxicity to aquatic life necessitates that it be managed as a hazardous waste.[1][7] It is imperative to consult with your institution's EHS department to ensure full compliance with all relevant regulations.[5] Never dispose of this compound down the drain or in regular trash.
References
Personal protective equipment for handling (R)-(+)-Dimethindene maleate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for (R)-(+)-Dimethindene maleate, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE based on safety data sheet recommendations.[1]
| Protection Type | Required Equipment | Standard/Specification |
| Eye/Face Protection | Safety glasses with side-shields | Conforming to EN166 (EU) or NIOSH (US) approved standards.[1] |
| Hand Protection | Chemical-resistant gloves | Inspected prior to use and disposed of in accordance with good laboratory practices.[1] |
| Body Protection | Complete protective suit | The type of suit should be selected based on the concentration and amount of the substance at the specific workplace.[1] |
| Respiratory Protection | For nuisance exposures: Type P95 (US) or Type P1 (EU EN 143) particle respirator. For higher level protection: Type OV/AG/P99 (US) or Type ABEK-P2 (EU EN 143) respirator cartridges. | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Ensure adequate exhaust ventilation in areas where dust is formed.[1]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store at -20°C for long-term stability.[4]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Accidental Release:
-
Use personal protective equipment.[1]
-
Avoid dust formation.[1]
-
Sweep up and shovel the spilled material without creating dust.[1]
-
Keep in suitable, closed containers for disposal.[1]
-
Do not let the product enter drains.[1]
First Aid:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Flush eyes with water as a precaution.[1] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Disposal Method:
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Contact a licensed professional waste disposal service to dispose of this material.[1]
-
Dispose of the container as unused product.[1]
Procedural Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
